1-(Fmoc-amino)cyclopropanecarboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPOISJKHBLNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Fmoc-amino)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, applications, and relevant experimental protocols for 1-(Fmoc-amino)cyclopropanecarboxylic acid. This synthetic amino acid analog is a valuable building block in peptide synthesis, offering unique conformational constraints to peptide structures.
Core Chemical Properties
This compound, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 323.34 g/mol | [2] |
| CAS Number | 126705-22-4 | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 219 - 227 °C | [1] |
| Purity | ≥95.0% (GC) | [2] |
| Solubility | Soluble in organic solvents such as DMF and dichloromethane. | |
| Storage Conditions | 2-8°C | [1][2] |
Applications in Research and Development
The primary application of this compound lies in peptide synthesis , specifically in Fmoc solid-phase peptide synthesis (SPPS) .[1][2] The incorporation of this non-natural amino acid introduces a rigid cyclopropane ring into the peptide backbone. This structural constraint can significantly influence the peptide's conformation, leading to:
-
Enhanced Stability: The cyclopropane moiety can protect against enzymatic degradation, increasing the peptide's half-life in biological systems.[1]
-
Improved Bioactivity: By locking the peptide into a specific conformation, it can lead to higher binding affinity and selectivity for its biological target.[1]
These properties make it a valuable tool in drug development for creating novel peptide-based therapeutics with improved pharmacological profiles, particularly in areas like oncology and neurology.[1] It is also utilized in bioconjugation to link to other biomolecules for applications such as targeted drug delivery.[1]
Experimental Protocols
The following sections detail the standard experimental protocols for the use of this compound in solid-phase peptide synthesis.
The initial step in SPPS is the preparation of the solid support, typically a resin such as Rink Amide or Wang resin.
-
Procedure:
The N-terminal Fmoc protecting group must be removed to allow for the coupling of the next amino acid.
-
Reagents:
-
Procedure:
-
Add the deprotection solution to the resin-bound peptide.[4]
-
Agitate the mixture for a specified time, typically ranging from 1 to 20 minutes.[7][8] A common protocol involves two treatments: a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][7]
-
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[8][9]
Following deprotection, this compound (or another Fmoc-protected amino acid) is coupled to the free amine on the growing peptide chain.
-
Reagents:
-
Fmoc-amino acid (e.g., this compound)
-
Coupling reagents: Common choices include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or HCTU.[4][10][11]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is often used.[4][11]
-
Solvent: Peptide synthesis grade DMF.[4]
-
-
Procedure:
-
Dissolve this compound and an activating agent (e.g., HOBt or OxymaPure with DIC) in DMF.[5][7]
-
Add the activation solution to the deprotected resin.
-
Add a base such as DIPEA to the reaction mixture.
-
Allow the coupling reaction to proceed for a sufficient time (e.g., 1-4 hours) with agitation.[6] The completion of the reaction can be monitored using a Kaiser test.[4]
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]
-
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
-
Reagents:
-
Cleavage Cocktail: A common mixture is Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[5]
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.[4]
-
Isolate the peptide by centrifugation and wash it with cold ether.
-
Dry the purified peptide.
-
Visualizing the Workflow
The general workflow for a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis is illustrated below.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
An In-depth Technical Guide to Fmoc-Acca: Structure and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure. Among the vast array of synthetic amino acids, Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Acca), a Cα,α-disubstituted cyclic amino acid, has garnered significant interest. Its rigid cyclohexane ring imposes significant conformational constraints on the peptide backbone, making it a valuable tool for inducing specific secondary structures such as β-turns and helices. This technical guide provides a comprehensive overview of the structure, synthesis, and conformational analysis of Fmoc-Acca, intended to serve as a resource for researchers leveraging this unique building block in peptide design and development.
Fmoc-Acca: Structural Properties
Fmoc-Acca, with the chemical formula C22H23NO4, consists of a 1-aminocyclohexanecarboxylic acid (Acca) core protected at the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] The presence of the bulky and rigid cyclohexane ring sterically hinders rotation around the N-Cα and Cα-C bonds, thereby restricting the available conformational space of the amino acid residue when incorporated into a peptide chain.
Table 1: Physicochemical Properties of Fmoc-1-aminocyclohexanecarboxylic acid
| Property | Value | Reference |
| Molecular Formula | C22H23NO4 | [1][2][3] |
| Molecular Weight | 365.4 g/mol | [1][2] |
| Appearance | White to pale white solid/powder | [1] |
| Melting Point | 185-187 °C | |
| Solubility | Insoluble in water | [4] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of Fmoc-1-aminocyclohexanecarboxylic acid
The synthesis of Fmoc-Acca is typically achieved through the reaction of 1-aminocyclohexanecarboxylic acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions.[4] The following is a general laboratory-scale protocol.
Materials:
-
1-aminocyclohexanecarboxylic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a round-bottom flask. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C. A white precipitate of Fmoc-Acca should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude Fmoc-Acca can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white, crystalline solid.
Diagram 1: General Workflow for the Synthesis and Purification of Fmoc-Acca
Caption: A flowchart illustrating the key stages in the chemical synthesis and purification of Fmoc-Acca.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Acca
Fmoc-Acca is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[5] The general cycle for incorporating an Fmoc-protected amino acid onto a solid support (resin) is outlined below.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Acca)
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt
-
Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Solvents: DMF, dichloromethane (DCM)
-
Washing solvents: DMF, DCM, isopropanol
Procedure (One Coupling Cycle):
-
Resin Swelling: The resin is swelled in DMF or DCM in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This exposes a free amine for the next coupling reaction. The resin is then thoroughly washed with DMF.
-
Amino Acid Activation: The carboxylic acid of the incoming Fmoc-Acca is activated using coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated Fmoc-Acca solution is added to the resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours) to form a new peptide bond.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Diagram 2: The Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: A diagram illustrating the iterative steps of the Fmoc-SPPS cycle for peptide chain elongation.
Conformational Analysis of Acca-Containing Peptides
The incorporation of Acca into a peptide chain significantly restricts its conformational freedom. X-ray crystallographic studies of peptides containing Acca have provided valuable insights into its preferred backbone dihedral angles (phi, φ and psi, ψ).
Table 2: Dihedral Angles of Acca in Peptides from Crystal Structure Analysis
| Peptide | Acca Residue Position | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Conformation | Reference |
| Boc-Aib-Acc6-NHMe·H2O | 2 | -68.4 | -15.0 | Type I/III β-turn | [5] |
| Boc-Aib-Acc6-OMe | 2 | 48.0 | 42.6 | Helical | [5] |
Note: Acc6 is an abbreviation for 1-aminocyclohexanecarboxylic acid.
The data in Table 2 demonstrates that the Acca residue can adopt conformations consistent with both β-turn and helical secondary structures. In the dipeptide Boc-Aib-Acc6-NHMe, the Acca residue is part of a β-turn, a common secondary structural motif that is crucial for protein folding and molecular recognition. In contrast, in Boc-Aib-Acc6-OMe, the Acca residue adopts a helical conformation. These findings underscore the utility of Acca as a potent inducer of specific secondary structures in peptides.
Diagram 3: Conformational Restriction by Acca in a Peptide Chain
Caption: A diagram illustrating how the incorporation of Acca restricts the conformational freedom of a peptide chain, favoring specific secondary structures.
Biological Activity of Acca-Containing Peptides
The conformational constraints imposed by Acca can lead to peptides with enhanced biological activity. For example, a synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid, has demonstrated in vitro inhibitory activity against several drug-resistant bacterial strains.[6] Spectroscopic studies, including circular dichroism (CD) and 2D-NMR, indicated that this peptide adopts helical conformations upon interacting with bacterial membrane mimics, which is a common mechanism of action for many antimicrobial peptides.[6] This highlights the potential of using Fmoc-Acca in the design of novel peptide-based therapeutics.
Conclusion
Fmoc-1-aminocyclohexanecarboxylic acid is a valuable and versatile building block for peptide chemists and drug developers. Its rigid cyclic structure provides a powerful means to control peptide conformation, leading to the stabilization of specific secondary structures such as β-turns and helices. This conformational control can translate into improved biological activity and metabolic stability. The experimental protocols and conformational data presented in this guide offer a foundational understanding for the effective utilization of Fmoc-Acca in the design and synthesis of novel, structurally defined peptides with therapeutic potential. Further research into the diverse applications of Acca-containing peptides is warranted and holds significant promise for the future of peptide-based drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acpc-OH, is a crucial building block in the field of peptide synthesis and medicinal chemistry. Its rigid cyclopropane scaffold introduces conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability of peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the synthesis of Fmoc-Acpc-OH, including a detailed experimental protocol, quantitative data, and a logical workflow diagram.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Fmoc-Acpc-OH, Fmoc-Acc-OH |
| CAS Number | 126705-22-4 |
| Molecular Formula | C₁₉H₁₇NO₄ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White crystalline powder[1] |
| Melting Point | 219 - 227 °C[1] |
| Purity | Typically >98% |
| Storage Temperature | 2-8°C[1] |
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through the N-protection of the free amino acid, 1-aminocyclopropanecarboxylic acid. The most common and efficient method employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting group source under mild basic conditions.
The reaction mechanism involves the nucleophilic attack of the amino group of 1-aminocyclopropanecarboxylic acid on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage. The reaction is typically carried out in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, to ensure the solubility of both the amino acid and the Fmoc-OSu reagent, as well as to maintain a basic pH to deprotonate the amino group and neutralize the N-hydroxysuccinimide byproduct.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart detailing the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from standard methods for the Fmoc protection of amino acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 1-Aminocyclopropanecarboxylic acid | 101.10 |
| Fmoc-OSu | 337.32 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Dioxane | - |
| Diethyl Ether | - |
| Hydrochloric Acid (1 M) | - |
| Deionized Water | - |
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution. Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other organic impurities.
-
Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.
Quantitative Data:
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that utilizes standard organic chemistry techniques. The resulting product is a valuable tool for peptide chemists and drug developers seeking to introduce conformational rigidity and enhance the pharmacological properties of peptide-based molecules. The protocol provided in this guide is robust and can be readily implemented in a standard laboratory setting.
References
An In-depth Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Acca-OH)
CAS Number: 126705-22-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca-OH), a synthetic amino acid derivative crucial for modern peptide chemistry and drug discovery. This document details its physicochemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and its role as a conformational constraint in peptide structure. Detailed experimental protocols and safety information are also provided to assist researchers in its effective application.
Core Concepts and Physicochemical Properties
This compound, also known as Fmoc-Acpc-OH, is a non-proteinogenic amino acid.[1] It consists of a cyclopropane ring with both an amino group and a carboxylic acid group attached to the same carbon atom. The amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for use in the most common strategy for solid-phase peptide synthesis (SPPS).[1]
The key feature of Fmoc-Acca-OH is the rigid cyclopropane ring. This structural element introduces a significant conformational constraint into the peptide backbone when incorporated. Unlike linear amino acid residues which have considerable rotational freedom, the cyclopropane moiety "locks" the peptide chain into a more defined three-dimensional structure. This pre-organization can lead to peptides with enhanced biological activity, increased binding affinity for targets, and improved stability against enzymatic degradation.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Fmoc-Acca-OH.
| Property | Value | References |
| CAS Number | 126705-22-4 | [1][2][3] |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 323.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 219 - 227 °C | [1] |
| Purity | ≥95.0% to >99% (technique-dependent) | [2][3] |
| Storage Temperature | 2-8°C, protected from light and moisture | [1][2] |
| SMILES String | OC(=O)C1(CC1)NC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |
| InChI Key | OPPOISJKHBLNPD-UHFFFAOYSA-N | [2] |
Data Presentation: Solubility
Quantitative solubility data for Fmoc-Acca-OH is not widely published. However, like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents commonly used in SPPS.
| Solvent | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS coupling reactions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, can be better for solvating aggregating peptides. |
| Dichloromethane (DCM) | Soluble | Used for resin swelling and some coupling protocols.[4] |
| Tetrahydrofuran (THF) | Moderately Soluble | Can be used in solvent mixtures. |
| Water | Sparingly Soluble | The large, hydrophobic Fmoc group limits aqueous solubility. |
Synthesis and Characterization
Fmoc-Acca-OH is typically synthesized by the N-protection of the parent amino acid, 1-aminocyclopropanecarboxylic acid, using an Fmoc-donating reagent under basic conditions.
Experimental Protocol: Synthesis of Fmoc-Acca-OH (Representative)
This protocol is a representative procedure based on standard Schotten-Baumann conditions for Fmoc protection of amino acids.[5]
Materials:
-
1-aminocyclopropanecarboxylic acid (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)
-
Dioxane or Acetone
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (or a suitable buffer).
-
Addition of Fmoc Reagent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane or acetone dropwise to the stirred amino acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Fmoc-Acca-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white, crystalline solid.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of Fmoc-Acca-OH.
Data Presentation: Typical Characterization Data
| Technique | Expected Characteristics |
| ¹H NMR | Fmoc Group: 7.8-7.3 ppm (8H, aromatic protons), 4.5-4.2 ppm (3H, CH and CH₂ of fluorenyl group). Cyclopropyl Group: 1.5-1.0 ppm (4H, diastereotopic CH₂ protons). |
| ¹³C NMR | Fmoc Group: ~176 ppm (Carboxylic C=O), ~156 ppm (Urethane C=O), 144-120 ppm (Aromatic carbons), ~67 ppm (Fmoc-CH₂), ~47 ppm (Fmoc-CH). Cyclopropyl Group: ~33 ppm (Quaternary C), ~16 ppm (CH₂ carbons). |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), 3300-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of urethane), ~1520 (N-H bend). |
| Mass Spec (ESI) | Expected [M+H]⁺: 324.12. Expected [M+Na]⁺: 346.10. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Acca-OH is as a building block in Fmoc-based SPPS.[1] Its incorporation introduces a rigid bend or turn, making it a valuable tool for creating peptidomimetics, stabilizing secondary structures like β-turns, and exploring structure-activity relationships.
Experimental Protocol: Incorporation of Fmoc-Acca-OH into a Peptide Chain
This protocol describes a standard manual cycle for coupling Fmoc-Acca-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)
-
Fmoc-Acca-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent: e.g., HBTU/HATU (3-5 eq)
-
Base: e.g., DIPEA/NMM (6-10 eq)
-
Solvent: High-purity, amine-free DMF or NMP
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Reaction Vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Acca-OH (3-5 eq) and the coupling reagent (e.g., HBTU, ~0.95 eq relative to amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 eq relative to amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Add the activated Fmoc-Acca-OH solution to the drained, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), indicating incomplete coupling, the step can be repeated.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualization: SPPS Cycle for Fmoc-Acca-OH Incorporation
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Safety and Handling
Researchers handling this compound should adhere to standard laboratory safety practices for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and respiratory tract. Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
While a specific, comprehensive toxicological profile for Fmoc-Acca-OH is not extensively documented, it should be handled with the care afforded to all fine chemicals. The parent compound, 1-aminocyclopropanecarboxylic acid, is listed as an irritant.
Conclusion
This compound is a powerful and versatile building block for peptide chemists. Its rigid cyclopropane structure provides a reliable method for introducing conformational constraints, which is a key strategy in the design of peptides with enhanced stability, selectivity, and therapeutic potential. By understanding its properties and employing the standardized protocols outlined in this guide, researchers can effectively leverage Fmoc-Acca-OH to advance their projects in drug discovery and materials science.
References
physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Physical Properties of Fmoc-1-aminocyclopropane-1-carboxylic Acid
Fmoc-1-aminocyclopropane-1-carboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis.[1] Its unique cyclopropane structure imparts conformational rigidity to peptide backbones, a desirable characteristic for enhancing metabolic stability, receptor affinity, and biological activity of novel therapeutics.[1] This guide provides a comprehensive overview of the physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid, along with detailed experimental protocols relevant to its handling and application in research and development.
Core Physical and Chemical Properties
Fmoc-1-aminocyclopropane-1-carboxylic acid is commercially available as a white to off-white crystalline powder.[1][2][3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | Fmoc-Acpc-OH, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | [1][4] |
| CAS Number | 126705-22-4 | [1][2][4] |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][4] |
| Molecular Weight | 323.3 g/mol (or 323.34 g/mol ) | [1][4][5] |
| Melting Point | 219 - 227 °C, 225-226 °C | [1][2] |
| Appearance | White crystalline powder, White to off-white powder | [1][2][3] |
| Purity | >98%, >99% | [2][4] |
| Storage Conditions | 0-8 °C, Room temperature away from light | [1][3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like Fmoc-1-aminocyclopropane-1-carboxylic acid.
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities can lead to a depressed and broader melting range.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (sintering or slumping of the solid) to the complete liquefaction of the sample is recorded.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding crystals)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Fmoc-1-aminocyclopropane-1-carboxylic acid sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., >10°C/min) to find a rough melting range.[9][10] Allow the apparatus to cool before proceeding.
-
Accurate Determination: For an accurate measurement, begin heating at a moderate rate until the temperature is about 10-15°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to approximately 1-2°C per minute to ensure even heat distribution.[10]
-
Observation and Recording: Carefully observe the sample through the viewing lens.
-
Reporting: The melting point is reported as the range T₁ - T₂.
This protocol provides a general framework for determining the solubility of Fmoc-1-aminocyclopropane-1-carboxylic acid. Specific parameters may need to be optimized.
Principle: A saturated solution of the compound is prepared in a given solvent at a specific temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.
Materials:
-
Fmoc-1-aminocyclopropane-1-carboxylic acid
-
A selection of solvents (e.g., water, ethanol, DMF, DMSO, acetonitrile)
-
Vials with screw caps
-
Vortex mixer and/or shaker bath
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (for UV-Vis quantification) or HPLC system
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvents or solvent mixtures (e.g., 50% acetonitrile in water).
-
Sample Addition: To a series of vials, add a pre-weighed excess amount of Fmoc-1-aminocyclopropane-1-carboxylic acid.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique. Given the Fmoc group, UV-Vis spectrophotometry at a wavelength corresponding to the fluorenyl moiety (around 260-300 nm) is a viable option.[11] A standard curve should be prepared for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Application in Experimental Workflows
The primary application of Fmoc-1-aminocyclopropane-1-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support (resin).
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This cyclical process, involving coupling, washing, deprotection, and subsequent washing, allows for the controlled assembly of a peptide sequence.[12] The incorporation of Fmoc-1-aminocyclopropane-1-carboxylic acid within this workflow introduces a constrained cyclopropyl moiety into the peptide backbone, which can significantly influence its final conformation and properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Fmoc-1-Aminocyclopropane-1-carboxylicacid, CasNo.126705-22-4 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ursinus.edu [ursinus.edu]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to Fmoc-Acc-OH: A Fluorescent Building Block for Peptide Synthesis
Fmoc-Acc-OH is a specialized amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. As a fluorescent building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) to create peptides with a C-terminal fluorescent label. This intrinsic fluorescence allows for sensitive detection and quantification, making these labeled peptides valuable tools for studying enzyme kinetics, protein-protein interactions, and cellular imaging. The coumarin-based structure of the "Acc" moiety provides distinct spectral properties that shift upon enzymatic cleavage of the adjacent amide bond, enabling real-time monitoring of enzyme activity.
Quantitative Data Summary
The molecular formula and weight of Fmoc-Acc-OH are summarized below. It is important to note that slight variations in reported values can exist between suppliers.
| Parameter | Value | Source |
| Chemical Name | N-α-Fmoc-7-amino-4-carboxymethylcoumarin | AAPPTEC |
| CAS Number | 378247-75-7 | AAPPTEC, Biosynth |
| Molecular Formula | C₂₆H₁₉NO₆ | [1] |
| Molecular Weight | 441.44 g/mol | [1] |
Biochemical Applications and Properties
Fmoc-Acc-OH is designed for incorporation into peptide sequences to serve as a fluorogenic substrate for enzymatic assays. The intact Fmoc-Acc-OH labeled peptide exhibits a maximum excitation wavelength of 325 nm and a maximum emission wavelength of 400 nm.[2] Upon enzymatic cleavage of the amide bond C-terminal to the Acc moiety, the resulting free aminocoumarin derivative displays a significant shift in its fluorescence properties, with excitation and emission maxima moving to longer wavelengths (approximately 350 nm and 450 nm, respectively).[2] This spectral shift forms the basis for highly sensitive, continuous assays of proteolytic enzyme activity.
Beyond enzyme studies, this building block has applications in:
-
Apoptosis research : It has been shown to be involved in apoptotic signaling.[1]
-
Drug Discovery : Used to screen for enzyme inhibitors by monitoring the reduction in fluorescence signal.
-
Peptide Synthesis : Serves as a versatile building block for creating custom fluorescent probes.[1]
Experimental Protocols
The following section details a representative protocol for the incorporation of Fmoc-Acc-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Incorporation of Fmoc-Acc-OH via Solid-Phase Peptide Synthesis
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Acc-OH
-
Other required N-α-Fmoc protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Fmoc Deprotection (for the first amino acid on the resin):
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[3][4]
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove residual piperidine.[4]
-
-
Coupling of Fmoc-Acc-OH (or other Fmoc-amino acids):
-
In a separate vial, pre-activate the Fmoc-Acc-OH (3-4 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3.9 equivalents) and DIPEA (8 equivalents).[5] Allow the mixture to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[4]
-
To confirm the completion of the coupling reaction, a small sample of the resin can be tested using the Kaiser test (a ninhydrin-negative result indicates a complete reaction).[4]
-
Wash the resin with DMF (3 times) and DCM (3 times).[4]
-
-
Peptide Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry it under a vacuum.[4]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[5]
-
Dry the peptide pellet under a vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final fluorescently labeled peptide using mass spectrometry and analytical HPLC.
-
Visualized Workflow
The following diagram illustrates the logical workflow from the synthesis of a fluorescent peptide using Fmoc-Acc-OH to its application in an enzymatic assay.
Workflow for synthesis and application of an Fmoc-Acc-OH labeled peptide.
References
The Role of Cyclopropane in Amino Acid Constraints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of conformational constraints into peptides is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, metabolic stability, and receptor selectivity. Among the various strategies employed, the use of cyclopropane-containing amino acids has emerged as a powerful tool for rigidifying peptide backbones and controlling side-chain orientations. The inherent strain and rigidity of the cyclopropane ring significantly limit the accessible conformational space of the amino acid residue, effectively "locking" it into a desired bioactive conformation.[1][2] This technical guide provides an in-depth exploration of the role of cyclopropane in constraining amino acid conformation, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Conformational Constraints: Quantitative Insights
The primary effect of incorporating a cyclopropane ring into an amino acid is the restriction of the backbone dihedral angles, phi (φ) and psi (ψ). This restriction pre-organizes the peptide into specific secondary structures, such as β-turns or helical motifs. X-ray crystallography studies of peptides containing 1-aminocyclopropane-1-carboxylic acid (Ac3c) provide precise quantitative data on these conformational constraints.
| Compound | Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Conformation |
| Piv-Ac3c-OH | Ac3c | -87.9 | -5.6 | Folded (Bridge) |
| t-Boc-Ac3c-OH (α-form) | Ac3c | 61.3 | 36.5 | Folded (Bridge) |
| t-Boc-Ac3c-OH (β-form) | Ac3c | -63.5 | -33.5 | Folded (Bridge) |
| Z-Ac3c-OMe | Ac3c | -60.8 | -35.2 | Folded (Bridge) |
| H-(Ac3c)₂-OMe (C-terminal) | Ac3c | -72.6 | 16.2 | Folded (Bridge) |
| pBrBz-Ac3c-OH | Ac3c | -153.1 | 14.8 | Semi-extended |
| Z-Ac3c-OH | Ac3c | -169.3 | 10.3 | Semi-extended |
| H-(Ac3c)₂-OMe (N-terminal) | Ac3c | 55.4 | 40.7 | C5 Conformation |
Data sourced from the crystallographic characterization of Ac3c derivatives and peptides.[3]
The data clearly indicates that the Ac3c residue predominantly favors folded conformations, populating the "bridge" region of the Ramachandran plot.[3] This inherent preference for specific turn-like structures is a key contributor to the bioactivity of peptides containing this and other cyclopropane-constrained amino acids.
Experimental Protocols
Synthesis of a Cyclopropane-Fused Proline Analogue
This protocol outlines the synthesis of a fluorocyclopropane-containing proline analogue, a valuable building block for creating conformationally constrained peptides. The key step is an enantioselective cyclopropanation reaction.[4][5]
Materials:
-
Appropriate N-protected allylamine
-
Bromoacetyl bromide
-
Base (e.g., triethylamine)
-
Diazoacetamide reagent
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru₂(S-BINE)₄Cl)
-
Solvents: Dichloromethane (DCM), Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of the N-protected allylamine in DCM, add triethylamine and cool to 0 °C. Slowly add bromoacetyl bromide and stir the reaction mixture at room temperature overnight. After completion, quench the reaction with water and extract the product with DCM. Purify the crude product by silica gel chromatography.
-
Diazoacetamide Synthesis: Prepare the corresponding diazoacetamide from the amide synthesized in the previous step using a suitable diazo transfer reagent.
-
Enantioselective Intramolecular Cyclopropanation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in DCM. Add the diazoacetamide solution dropwise to the catalyst solution at room temperature. Monitor the reaction by TLC.
-
Purification: Upon completion, concentrate the reaction mixture and purify the resulting cyclopropane-fused lactam by silica gel chromatography to separate the diastereomers.
-
Homologation and Hydrolysis: The purified lactam can be further processed through reductive cyanation followed by acidic hydrolysis to yield the final free amino acid analogue.[4]
Incorporation of Cyclopropane-Constrained Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general procedure for incorporating an Fmoc-protected cyclopropane amino acid (e.g., Fmoc-Ac3c-OH) into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with a Rink Amide resin.[6][7]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the cyclopropane-containing one)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of the cyclopropane amino acid, use Fmoc-Ac3c-OH in the coupling step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dry the peptide. The crude peptide is then purified by reverse-phase HPLC.
Visualizing the Role of Cyclopropane Constraints in a Biological Context
Cyclopropane-constrained amino acids are frequently incorporated into peptides designed as enzyme inhibitors due to their ability to mimic transition states or to orient side chains for optimal binding to the enzyme's active site.[8] The following diagrams illustrate a typical experimental workflow for screening such inhibitors and the underlying mechanism of competitive inhibition.
Caption: Workflow for an enzyme inhibition assay using a cyclopropane-peptide inhibitor.
Caption: Mechanism of competitive enzyme inhibition by a cyclopropane-peptide.
Conclusion
The incorporation of cyclopropane rings into amino acid structures offers a robust and predictable method for constraining peptide conformations. This strategy not only provides valuable insights into the structure-activity relationships of bioactive peptides but also serves as a practical approach in drug discovery to enhance therapeutic potential. The quantitative data on dihedral angle restrictions, coupled with reliable synthetic protocols, empowers researchers to rationally design and synthesize novel peptide-based therapeutics with improved efficacy and stability. The continued exploration of diverse cyclopropane-containing amino acids will undoubtedly expand the toolbox of medicinal chemists and lead to the development of next-generation peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peptidomimetics with Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of peptidomimetics incorporating constrained amino acids, a pivotal strategy in modern drug discovery. By restricting the conformational flexibility of peptides, these modifications can lead to compounds with enhanced potency, selectivity, and metabolic stability. This document delves into the core principles, quantitative data, experimental methodologies, and the underlying biological pathways related to this promising class of therapeutics.
Core Concepts of Constrained Peptidomimetics
Peptides, while offering high specificity and potency, are often limited as therapeutic agents due to their poor metabolic stability and low bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the essential structural features of a natural peptide required for biological activity while being more resistant to enzymatic degradation. The incorporation of constrained amino acids is a key strategy in peptidomimetic design. By reducing the number of available conformations, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in binding affinity.[1] Furthermore, the unnatural backbone or side-chain conformations can render the peptidomimetic unrecognizable to proteases, thereby increasing its half-life in biological systems.[2]
Common strategies for introducing conformational constraints include:
-
Cyclization: Forming a covalent bond between two parts of the peptide chain, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. Cyclic peptides often exhibit enhanced stability and binding affinity.[1][2]
-
Incorporation of α,α-disubstituted amino acids: These amino acids, such as α-aminoisobutyric acid (Aib), restrict the psi (ψ) and phi (φ) backbone dihedral angles, promoting the formation of stable secondary structures like helices and turns.
-
Lactam bridges: Intramolecular amide bond formation between the side chains of amino acids like aspartate or glutamate and lysine can create a rigidifying lactam bridge.
-
Stapled peptides: This technique involves introducing two unnatural amino acids with reactive side chains that are then covalently linked ("stapled") to stabilize an α-helical conformation. Stapled peptides have shown promise in targeting intracellular protein-protein interactions.
Quantitative Data Presentation
This section presents quantitative data for exemplary constrained peptidomimetics, focusing on their binding affinity to specific targets and their metabolic stability.
Binding Affinity of Cyclic RGD Peptidomimetics for Integrin αvβ3
The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and cyclic RGD peptides are potent inhibitors of integrin function, with applications in anti-angiogenic and anti-cancer therapies.[3][4][5] The table below summarizes the binding affinities of several cyclic RGD peptidomimetics for the αvβ3 integrin.
| Compound | Sequence | Constraint Type | IC50 (nM) for αvβ3 | Selectivity (αvβ3 vs. αIIbβ3) | Reference |
| L1 | cyclo(RGDfV) | Head-to-tail cyclization | ~100 | High | [6] |
| P5 | cyclo(RGDf-N(Me)V-) | N-methylation & Cyclization | ~50 | ~1500-fold | [6] |
| E[c(RGDfK)]₂ | Dimeric cyclic peptide | Dimerization & Cyclization | 100 ± 3 | Not specified | [3] |
| NOTA-2PEG₄-dimer | Dimeric cyclic peptide with PEG linker | Dimerization, PEGylation & Cyclization | 54 ± 2 | Not specified | [3] |
| LXW64 | cGRGDd(Nal)vc | Disulfide bridge | ~15 | High | [4][5] |
| 2-c | c(G₇RGDLPET) derivative | Head-to-tail cyclization | 910 | ~14-fold (vs. αvβ5) | [1] |
Metabolic Stability of Constrained Peptides
The introduction of constraints can significantly enhance the resistance of peptides to proteolytic degradation. The following table provides examples of the metabolic stability of different types of constrained peptides in biological matrices.
| Peptide Type | Constraint | Matrix | Half-life (t½) | Reference |
| Fluorescently labeled peptide 1 | Unspecified | Human blood plasma | 43.5 h | [7] |
| Fluorescently labeled peptide 2 | Unspecified | Human blood plasma | 3.2 h | [7] |
| Fluorescently labeled peptide 4 | Unspecified | Human blood plasma | >72 h (approx. 90% intact) | [7] |
| Stapled Peptide (SAHBA) | All-hydrocarbon staple | Serum | 29.4 h | |
| Unstapled control peptide | Linear | Serum | 3.1 h | [8] |
| Double-stapled peptide | Two all-hydrocarbon staples | Pepsin (pH 2) | 192-fold increase vs. unmodified | |
| Unmodified peptide | Linear | Pepsin (pH 2) | Baseline | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of constrained peptidomimetics, focusing on the examples provided in the quantitative data section.
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides
This protocol is adapted from the synthesis of c[RGDfE(SGGKK-NH₂)].[10][11]
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Glu(OAll)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
N-methylmorpholine (NMM)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the coupling reaction using the Kaiser test. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence: Lys(Boc), Lys(Boc), Gly, Gly, Ser(tBu), Glu(OAll), Phe, Asp(OtBu), Gly, Arg(Pbf).
-
Allyl Deprotection: Wash the resin with DCM. Prepare a solution of Pd(PPh₃)₄ (3 equivalents) in a mixture of chloroform, acetic acid, and NMM (37:2:1). Add the solution to the resin and agitate for 3 hours under a nitrogen atmosphere. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF, followed by DMF and DCM washes.
-
On-Resin Cyclization: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly. Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin and agitate for 4 hours to facilitate head-to-tail cyclization.
-
Cleavage and Deprotection: Wash the cyclized peptide-resin with DMF and DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5) for 3 hours.
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Integrin αvβ3 Binding Affinity Assay (Competitive ELISA)
This protocol is a general method for determining the IC50 values of peptidomimetics that bind to integrin αvβ3.[12][13]
Materials:
-
Purified human integrin αvβ3
-
Vitronectin (or another RGD-containing ligand)
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Test peptidomimetics at various concentrations
-
Biotinylated anti-integrin αvβ3 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Wash the plate with PBST. Add a constant concentration of purified integrin αvβ3 (predetermined to give a submaximal signal) to each well, along with varying concentrations of the test peptidomimetic. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate with PBST. Add a biotinylated anti-integrin αvβ3 antibody and incubate for 1 hour. Wash the plate and then add streptavidin-HRP conjugate, incubating for 30 minutes.
-
Signal Development: Wash the plate thoroughly. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Peptide Stability Assay in Human Plasma
This protocol describes a general method for assessing the metabolic stability of peptidomimetics in human plasma.[7][14]
Materials:
-
Test peptidomimetic
-
Human plasma (pooled, with anticoagulant like heparin or EDTA)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV or fluorescence detector
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubation: Pre-warm human plasma to 37°C. Add the test peptidomimetic to the plasma at a final concentration of, for example, 100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction and precipitate plasma proteins by adding 2 volumes of a cold ACN/EtOH (1:1, v/v) mixture to the aliquot. Vortex and incubate at -20°C for at least 2 hours (or overnight).
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
Analysis: Analyze the supernatant by RP-HPLC. Use a suitable C18 column and a gradient of water/ACN containing 0.1% TFA. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time. Fit the data to a one-phase exponential decay model to calculate the half-life (t½) of the peptidomimetic in plasma.
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 plays a crucial role in cell adhesion, migration, and angiogenesis. Upon binding to its extracellular matrix (ECM) ligands, such as vitronectin, it triggers a cascade of intracellular signaling events. Cyclic RGD peptidomimetics act as competitive antagonists, blocking the binding of ECM ligands and thereby inhibiting downstream signaling.
Experimental Workflow for Peptidomimetic Drug Discovery
The development of a peptidomimetic drug involves a multi-step process, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.
Mechanism of Thrombin Inhibition
Thrombin is a key serine protease in the coagulation cascade. Some peptidomimetic inhibitors act by binding to thrombin's active site and/or its exosites, thereby preventing the cleavage of fibrinogen to fibrin.
References
- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 9. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 1-(Fmoc-amino)cyclopropanecarboxylic Acid in DMF
For Researchers, Scientists, and Drug Development Professionals
General Solubility of Fmoc-Amino Acids in DMF
N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely employed in SPPS due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids.[1] Generally, Fmoc-amino acids exhibit good to excellent solubility in DMF.[2] However, the solubility can be influenced by several factors, including the hydrophobicity of the amino acid side chain and the tendency of the Fmoc groups to aggregate.[3][4]
While specific numerical values for the solubility of 1-(Fmoc-amino)cyclopropanecarboxylic acid in DMF are not published, it is described as being soluble in organic solvents such as DMF and dichloromethane.[5] The cyclopropyl moiety of Fmoc-Acca-OH introduces a degree of rigidity and a nonpolar character that can influence its solubility relative to other Fmoc-amino acids.
Table 1: General Solubility of Fmoc-Amino Acid Classes in Common SPPS Solvents
| Amino Acid Class | DMF | NMP | DMSO | DCM |
| Aliphatic (e.g., Ala, Gly, Val) | Good to Excellent | Good to Excellent | Good to Excellent | Limited |
| Hydroxylic (e.g., Ser, Thr) | Good | Good | Excellent | Limited |
| Acidic & Amide (e.g., Asp, Glu, Asn, Gln) | Variable to Good | Good | Good | Limited |
| Basic (e.g., Arg, His, Lys) | Variable to Good | Good | Good | Limited |
| Aromatic (e.g., Phe, Tyr, Trp) | Good | Good | Good | Limited |
| Sulfur-containing (e.g., Cys, Met) | Variable to Good | Good | Excellent | Limited |
| Proline | Excellent | Excellent | Excellent | Good |
| This compound | Reported as Soluble | Not specified | Not specified | Soluble |
Note: This table provides general guidance. Actual solubility can vary based on the specific protecting groups and experimental conditions. Empirical determination of solubility is highly recommended.[3]
Factors Influencing Solubility in DMF
Several factors can impact the dissolution of Fmoc-amino acids in DMF:
-
Fmoc Group Aggregation: The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group can lead to intermolecular π-π stacking, causing aggregation and reducing solubility.[3]
-
Amino Acid Side Chain: The hydrophobicity of the amino acid side chain plays a significant role. Amino acids with more hydrophobic side chains may exhibit lower solubility in polar solvents like DMF.[4]
-
Solvent Quality: The purity of the DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can react with the Fmoc group and affect the integrity of the amino acid.[6]
-
Temperature: Gentle warming can increase the solubility of sparingly soluble Fmoc-amino acids. However, excessive heat should be avoided to prevent degradation.[3]
-
Presence of Additives: In cases of poor solubility, the addition of a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility.[3]
Below is a diagram illustrating the interplay of factors that influence the solubility of Fmoc-amino acids in DMF.
Experimental Protocol for Solubility Determination
For precise control over reaction conditions in SPPS, it is advisable to experimentally determine the solubility of this compound under your specific laboratory conditions. The following protocol, adapted from general methods for Fmoc-amino acids, provides a robust framework for such a determination.[1][7]
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vials with tight-fitting caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.
-
To each vial, add a precise volume of DMF (e.g., 1.0 mL).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. A constant concentration in solution over time indicates equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[7]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles.[1]
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[1]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
The following diagram illustrates the workflow for this experimental protocol.
Practical Recommendations for SPPS
-
Standard Dissolution: For routine coupling reactions, start by attempting to dissolve the required amount of this compound in high-purity DMF with vortexing. If dissolution is slow, ultrasonication for 5-10 minutes can be beneficial.[3]
-
Gentle Warming: If the compound does not fully dissolve, gentle warming to approximately 37°C with intermittent vortexing can be employed. Use the solution promptly after it has cooled to room temperature.[3]
-
Solvent Mixtures: For particularly difficult cases, adding a small percentage of DMSO to the DMF can significantly improve solubility. Prepare a concentrated stock solution in DMSO and add a small volume to the DMF for the coupling reaction.[3]
By understanding the factors that influence solubility and employing a systematic approach to its determination and optimization, researchers can ensure the efficient and successful incorporation of this compound into their synthetic peptides.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-(Fmoc-amino)cyclopropanecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH) is a conformationally constrained non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and drug discovery. Its rigid cyclopropane backbone imparts unique structural properties to peptides, influencing their secondary structure and enhancing their metabolic stability. The incorporation of Fmoc-Acpc-OH into peptide sequences can induce β-turn conformations, which are crucial for molecular recognition and biological activity.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Acpc-OH into peptides using solid-phase peptide synthesis (SPPS).
Fmoc-Acpc-OH is a valuable building block for the synthesis of peptidomimetics with improved pharmacological profiles.[3] Its use can lead to peptides with enhanced stability against enzymatic degradation and increased bioactivity.[3] This amino acid is particularly useful in the design of novel therapeutics where specific conformational constraints are desired to optimize binding to biological targets.[1]
Physicochemical Properties of Fmoc-Acpc-OH
A comprehensive understanding of the physicochemical properties of Fmoc-Acpc-OH is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 126705-22-4 | [3][4] |
| Molecular Formula | C₁₉H₁₇NO₄ | [3] |
| Molecular Weight | 323.3 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 219 - 227 °C | [3] |
| Purity | ≥95.0% (GC) | [5] |
| Storage | 2-8°C | [5] |
Experimental Protocols
The successful incorporation of the sterically hindered Fmoc-Acpc-OH into a growing peptide chain requires optimized coupling conditions to ensure high yields and purity. The following protocols provide a general framework for the use of Fmoc-Acpc-OH in Fmoc-based SPPS.
Diagram: General Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual steps for the incorporation of Fmoc-Acpc-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Perform the deprotection for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
3. Coupling of Fmoc-Acpc-OH:
-
Due to the steric hindrance of Fmoc-Acpc-OH, the use of a highly efficient coupling reagent is recommended. A double coupling strategy may be necessary to achieve high coupling efficiency.
-
Activation: In a separate vessel, dissolve Fmoc-Acpc-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU or HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat the coupling step with a freshly prepared activated Fmoc-Acpc-OH solution.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Automated Solid-Phase Peptide Synthesis
For automated synthesizers, the standard protocols for sterically hindered amino acids should be employed for the incorporation of Fmoc-Acpc-OH.
-
Amino Acid Delivery: Use a higher concentration of Fmoc-Acpc-OH (e.g., 0.5 M in DMF).
-
Coupling Method: Select a method that utilizes a high-efficiency coupling reagent such as HATU or HCTU.
-
Coupling Time: Program a longer coupling time (e.g., 60-120 minutes) for the Fmoc-Acpc-OH residue.
-
Double Coupling: Program a double coupling cycle for the Fmoc-Acpc-OH position to ensure complete incorporation.
Coupling Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-Acpc-OH. While specific quantitative data for Fmoc-Acpc-OH is not extensively published in comparative tables, data from studies on other hindered amino acids can provide valuable guidance. Uronium/aminium and phosphonium salt-based reagents are generally preferred.
| Coupling Reagent | Class | Recommended Use for Hindered Amino Acids | Notes |
| HATU | Uronium/Aminium | Highly Recommended | Generally provides high coupling efficiency and low racemization for sterically hindered residues. |
| HCTU | Uronium/Aminium | Highly Recommended | A cost-effective alternative to HATU with comparable efficiency for many hindered couplings. |
| PyBOP | Phosphonium | Recommended | Effective for hindered couplings, though may be slightly less reactive than HATU. |
| DIC/Oxyma | Carbodiimide | Use with caution | Can be effective, but may require longer reaction times or higher temperatures for sterically demanding couplings. |
Deprotection and Cleavage
Fmoc Deprotection: Standard Fmoc deprotection conditions (20% piperidine in DMF) are generally effective for Acpc-containing peptides.[6] However, due to the potential for aggregation in some sequences, monitoring the deprotection step is advisable. If deprotection is sluggish, extending the reaction time or using a stronger base cocktail (e.g., containing DBU) may be considered, although the latter should be used with caution to avoid side reactions.[7]
Final Cleavage and Side-Chain Deprotection: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA). The composition of the cocktail depends on the amino acid composition of the peptide.
-
Standard Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
For Peptides Containing Trp: 95% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT).
The cleavage reaction is typically carried out for 2-4 hours at room temperature. Following cleavage, the peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
Applications in Drug Discovery
The incorporation of Fmoc-Acpc-OH is a valuable strategy in drug discovery for the development of peptidomimetics with enhanced therapeutic properties. The conformational constraints imposed by the cyclopropane ring can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the binding to the target receptor can be improved.
-
Enhanced Metabolic Stability: The non-natural structure of Acpc can confer resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]
-
Improved Pharmacokinetic Properties: The rigid structure can influence the overall physicochemical properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
The use of Fmoc-Acpc-OH has been explored in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of Fmoc-Acpc-OH. | Use a more potent coupling reagent (HATU, HCTU). Increase the excess of amino acid and coupling reagents. Perform a double coupling. Increase the coupling time. |
| Low Yield | Incomplete coupling or deprotection steps. Peptide aggregation. | Optimize coupling and deprotection conditions. Use a low-substitution resin for long or difficult sequences. |
| Side Reactions | Inappropriate cleavage cocktail. | Use scavengers in the cleavage cocktail appropriate for the peptide sequence. |
Logical Relationships in Fmoc-SPPS
Caption: Logical flow of the Fmoc-SPPS process.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a powerful tool for the design and synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. While its steric hindrance presents challenges, these can be overcome through the use of optimized coupling protocols, including the selection of highly efficient coupling reagents and the potential application of double coupling strategies. The detailed protocols and application notes provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate this valuable building block into their peptide synthesis workflows.
References
- 1. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Acca Incorporation in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate biological activity, and constrain peptide conformation to improve receptor binding and bioavailability.[1] One such valuable building block is Fmoc-aminocyclohexanecarboxylic acid (Fmoc-Acca), a cyclic amino acid that imparts conformational rigidity. This application note provides detailed protocols and technical guidance for the efficient incorporation of Fmoc-Acca into peptide chains using automated solid-phase peptide synthesis (SPPS).
The successful integration of sterically hindered amino acids like Acca into a growing peptide chain requires careful optimization of coupling conditions to ensure high yields and purity. This document outlines recommended coupling reagents, optimized reaction parameters, and analytical methods for the characterization of Acca-containing peptides.
Impact of Acca Incorporation on Peptide Properties
The cyclic nature of the Acca residue significantly influences the conformational properties of the resulting peptide. By restricting the rotational freedom of the peptide backbone, Acca can induce specific secondary structures, such as β-turns or helical folds. This conformational constraint can be advantageous for:
-
Enhanced Biological Activity: By pre-organizing the peptide into a bioactive conformation, Acca incorporation can lead to higher binding affinity for biological targets.
-
Increased Proteolytic Stability: The rigid structure conferred by Acca can make the peptide less susceptible to degradation by proteases, thereby prolonging its in vivo half-life.[1]
-
Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be fine-tuned by the inclusion of Acca, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Presentation: Coupling Efficiency of Fmoc-Acca
Due to the steric hindrance of the cyclohexyl ring, the coupling of Fmoc-Acca can be more challenging than standard proteinogenic amino acids. The choice of coupling reagent and reaction conditions is critical to achieving high coupling efficiency. Below is a summary of expected coupling efficiencies with various reagents.
| Coupling Reagent | Class | Expected Coupling Efficiency | Notes |
| HATU | Uronium/Aminium Salt | >98% | Highly recommended for sterically hindered amino acids. Often requires a single coupling. |
| HCTU | Uronium/Aminium Salt | >97% | A cost-effective alternative to HATU with comparable efficiency for many applications. |
| PyBOP | Phosphonium Salt | >95% | Good for minimizing racemization, but may require longer coupling times or double coupling for Acca. |
| DIC/Oxyma | Carbodiimide | 90-95% | A more economical option, but often necessitates double coupling to achieve high efficiency with hindered residues. |
Note: Coupling efficiencies can be sequence-dependent and may require optimization for specific peptides. Monitoring the reaction completion using a qualitative test like the Kaiser test is recommended.
Automated peptide synthesizers equipped with UV monitoring of the Fmoc deprotection step can provide real-time feedback on coupling efficiency.[2] A consistent UV signal for the released Fmoc-dibenzofulvene adduct after each cycle indicates successful and complete coupling in the previous step.[2]
Experimental Protocols
Materials and Reagents
-
Fmoc-Acca (1-(Fmoc-amino)cyclohexanecarboxylic acid)[3][4][5][6]
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Reagent: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a suitable alternative based on the peptide sequence.
-
Cold diethyl ether for precipitation
Protocol 1: Automated Fmoc-Acca Incorporation using HATU
This protocol is recommended for achieving the highest coupling efficiency in a single coupling step.
1. Resin Preparation:
- Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
- Perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF according to the synthesizer's standard protocol (e.g., 2 x 10-minute treatments).
- Wash the resin thoroughly with DMF.
2. Fmoc-Acca Coupling Cycle:
- Activation: In a separate vial (or in the synthesizer's amino acid vessel), dissolve Fmoc-Acca (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow for a brief pre-activation period of 1-2 minutes if performed manually before transfer to the reaction vessel.
- Coupling: Transfer the activated Fmoc-Acca solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For automated synthesizers, program a coupling time of at least 60 minutes.
- Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove excess reagents and byproducts.
3. Subsequent Cycles:
- Proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
4. Monitoring:
- If the synthesizer is equipped with real-time monitoring, verify that the Fmoc deprotection peak area for the amino acid following Acca is comparable to the preceding residues, indicating a successful coupling.
- Alternatively, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) confirms complete coupling.
Protocol 2: Double Coupling Strategy for Fmoc-Acca with HCTU
This protocol is a robust alternative, particularly when using the more cost-effective HCTU or if a single coupling with another reagent proves incomplete.
1. Resin Preparation:
- Follow the same resin swelling and initial deprotection steps as in Protocol 1.
2. First Fmoc-Acca Coupling:
- Activation: Prepare the activation mixture with Fmoc-Acca (3-5 equivalents), HCTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
- Coupling: Transfer the activated solution to the resin and allow to react for 45-60 minutes.
- Washing: Drain and wash the resin thoroughly with DMF.
3. Second Fmoc-Acca Coupling:
- Re-activation: Prepare a fresh activation mixture of Fmoc-Acca, HCTU, and DIPEA as in the first coupling.
- Coupling: Add the fresh solution to the resin and allow the reaction to proceed for another 45-60 minutes.
- Washing: Drain and wash the resin extensively with DMF.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. This prevents the formation of deletion peptides.
- Wash the resin with DMF after capping.
5. Subsequent Cycles:
- Continue with the standard synthesis protocol for the rest of the peptide.
Peptide Cleavage and Deprotection
Following the completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the appropriate cleavage cocktail (e.g., Reagent K for peptides containing Trp, Met, or Cys) to the dry resin in a well-ventilated fume hood.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat the wash step.
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether.
Analytical Characterization
The purity and identity of the crude Acca-containing peptide should be confirmed by analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to assess the purity of the peptide. A typical gradient of acetonitrile in water with 0.1% TFA is used. The incorporation of the hydrophobic Acca residue will generally increase the retention time of the peptide compared to a similar peptide without Acca.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Acca residue.
Mandatory Visualizations
Experimental Workflow for Fmoc-Acca Incorporation
Caption: Automated SPPS workflow for Fmoc-Acca incorporation.
Signaling Pathway for Peptide Bond Formation
Caption: Mechanism of Fmoc-Acca activation and coupling.
Conclusion
The successful incorporation of Fmoc-Acca into peptides using automated synthesizers is readily achievable with optimized protocols. The use of potent coupling reagents such as HATU is highly recommended to overcome the steric hindrance of the cyclic amino acid, ensuring high coupling efficiencies and minimizing the need for double coupling. Careful monitoring of the synthesis, followed by standard cleavage and purification procedures, will yield high-quality Acca-containing peptides. The unique conformational constraints imposed by Acca make it a valuable tool for designing peptides with enhanced stability and biological activity, paving the way for the development of novel peptide-based therapeutics.
References
Application Notes and Protocols for Coupling Fmoc-1-aminocyclopropane-1-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acca-OH) is a conformationally constrained, non-proteinogenic amino acid increasingly utilized in peptidomimetic design and drug discovery. Its rigid cyclopropane backbone imparts unique structural properties to peptides, influencing their secondary structure, metabolic stability, and biological activity. However, the α,α-disubstituted nature of Fmoc-Acca-OH presents a significant steric barrier to efficient amide bond formation during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and deletion sequences.
These application notes provide a comprehensive guide to effectively incorporate Fmoc-Acca-OH into peptide sequences using Fmoc-based SPPS. The protocols outlined below are based on best practices for coupling sterically hindered amino acids and are intended to serve as a starting point for optimization.
Challenges in Coupling Fmoc-Acca-OH
The primary challenge in the coupling of Fmoc-Acca-OH is the steric hindrance imposed by the cyclopropane ring at the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, making standard coupling protocols inefficient. Incomplete couplings lead to the accumulation of deletion sequences, which complicates the purification of the target peptide. To overcome this, more potent coupling reagents, optimized reaction conditions, and, in some cases, repeated coupling steps are necessary.
Recommended Coupling Reagents and Conditions
While direct quantitative comparisons of coupling reagents specifically for Fmoc-Acca-OH are limited in the literature, data from the synthesis of peptides containing other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), provide valuable insights. Uronium/aminium and phosphonium salt-based reagents are highly recommended over carbodiimides for such challenging couplings.
Table 1: Recommended Coupling Reagents and Starting Conditions for Fmoc-Acca-OH
| Coupling Reagent | Class | Recommended Equivalents (Fmoc-Acca-OH:Reagent:Base) | Recommended Coupling Time | Key Advantages & Considerations |
| HATU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | Highly efficient for hindered couplings, low racemization risk.[1] Based on potentially explosive HOAt. |
| HBTU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | Widely used and effective, but generally less reactive than HATU. Potential for guanidinylation of the N-terminal amine if used in excess. |
| COMU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 2 hours | High coupling efficiency comparable to HATU.[1] Safer alternative as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 2 - 6 hours | Efficient for hindered couplings and avoids guanidinylation side reactions. Byproducts are less hazardous than those of BOP. |
| DIC/Oxyma | Carbodiimide/Additive | 1 : 1 : 2 | 2 - 8 hours | Cost-effective option. OxymaPure is a safer and often more effective additive than HOBt. Generally less efficient for highly hindered couplings compared to onium salts. |
Note: The equivalents are relative to the free amine on the resin. The base is typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Reaction times are starting points and should be optimized by monitoring the reaction progress.
Experimental Protocols
The following protocols describe the manual Fmoc-based solid-phase synthesis of a peptide containing an Acca residue.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (100-200 mesh)
-
Fmoc-protected amino acids, including Fmoc-Acca-OH
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HATU, HBTU, COMU, or PyBOP
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Monitoring: Kaiser test kit (ninhydrin test)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Standard Single Coupling of Fmoc-Acca-OH using HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Acca-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Acca-OH solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.
Protocol 2: Double Coupling of Fmoc-Acca-OH
This protocol should be performed if Protocol 1 results in an incomplete coupling as indicated by a positive Kaiser test.
-
First Coupling: Perform the initial coupling of Fmoc-Acca-OH as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Acca-OH as described in Protocol 1, step 3.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.
Protocol 3: Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection procedure.
-
Resin Washing and Drying: Wash the resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Standard workflow for a single coupling cycle of Fmoc-Acca-OH in SPPS.
Caption: General mechanism of Fmoc-Acca-OH activation and coupling.
References
Application Notes and Protocols for Fmoc Deprotection of Cyclopropyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of conformationally constrained amino acid analogs, such as cyclopropyl amino acids, into peptide structures is a valuable strategy in drug discovery and development. The rigid cyclopropyl scaffold can impart unique structural features, enhance metabolic stability, and improve the bioactivity of peptides. In solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the deprotection of the α-amino group is a critical and repetitive step. The unique steric and electronic properties of cyclopropyl amino acids can influence the efficiency and outcome of this deprotection reaction, potentially necessitating modifications to standard protocols to ensure high yield and purity of the final peptide.
These application notes provide a comprehensive overview of the conditions for the Fmoc deprotection of cyclopropyl amino acids, address potential challenges, and offer detailed protocols for researchers.
Challenges in Fmoc Deprotection of Cyclopropyl Amino Acids
The primary challenge associated with the Fmoc deprotection of cyclopropyl amino acids stems from their increased steric bulk compared to natural amino acids. This steric hindrance can impede the access of the deprotecting base, typically piperidine, to the acidic proton on the fluorenyl group, potentially leading to:
-
Incomplete Deprotection: Slower reaction kinetics can result in incomplete removal of the Fmoc group, leading to deletion sequences in the final peptide product.
-
Increased Reaction Times: To drive the deprotection to completion, longer reaction times may be necessary, which in turn can increase the risk of side reactions.
-
Side Reactions: The basic conditions of Fmoc deprotection can promote various side reactions. While not exclusively limited to cyclopropyl amino acids, their steric nature may exacerbate certain issues. Common side reactions include:
-
Aspartimide Formation: Particularly in sequences containing Asp-Xxx motifs.
-
Diketopiperazine Formation: Especially at the dipeptide stage.
-
Racemization: Loss of stereochemical integrity at the α-carbon.
-
Recommended Fmoc Deprotection Conditions
Standard Fmoc deprotection conditions using 20% piperidine in N,N-dimethylformamide (DMF) can often be effective for cyclopropyl amino acids, but careful monitoring and optimization are crucial. For more sterically hindered cyclopropyl residues or in sequences prone to aggregation, alternative reagents and conditions should be considered.
Standard and Alternative Deprotection Reagents
| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Advantages | Disadvantages & Mitigation |
| Piperidine | 20% (v/v) in DMF | 2 x 10 min | Standard, well-established, effective for many cyclopropyl amino acids. | Can lead to side reactions like aspartimide formation.[1][2] For hindered residues, may require longer reaction times. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | 2 x 5 min | Stronger, non-nucleophilic base; can be more effective for sterically hindered residues and may reduce piperidine-related adducts.[2] | Can increase the risk of aspartimide formation if used alone. Often used in combination with a scavenger like piperazine (e.g., 2% DBU, 2% piperazine in DMF). |
| Piperazine | 10% (w/v) in DMF/Ethanol (9:1) | 2 x 10-15 min | Milder base, can reduce aspartimide formation.[3] | May have slower deprotection kinetics for very hindered residues compared to piperidine or DBU.[3] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 2 x 10 min | Similar efficacy to piperidine with potentially reduced side reactions in some cases.[3] | Less commonly used than piperidine, may require optimization. |
| 3-(Diethylamino)propylamine (DEAPA) | 10-20% (v/v) in DMF or N-butyl-1-pyrrolidone (NBP) | 2 x 10-15 min | Shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[1] | Not as widely adopted as piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for most standard cyclopropyl amino acid incorporations.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF (Peptide synthesis grade)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitation: Agitate the mixture at room temperature for 10-15 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[4]
Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Cyclopropyl Amino Acids using DBU/Piperazine
This protocol is recommended for sequences containing particularly bulky cyclopropyl amino acids or where standard piperidine deprotection is found to be incomplete.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperazine in DMF
-
DMF (Peptide synthesis grade)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add the DBU/piperazine deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperazine deprotection solution.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation of Deprotection: Perform a Kaiser test.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
Quantitative monitoring of the dibenzofulvene-piperidine adduct release can provide valuable data on the kinetics and completeness of the deprotection reaction.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps
-
20% Piperidine in DMF (for blank)
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the instrument.
-
Sample Collection: During each deprotection step, collect the filtrate from the reaction vessel.
-
Absorbance Measurement: Measure the absorbance of the collected filtrate. A stable, low absorbance in the final washes indicates complete removal of the Fmoc group and its byproducts.
-
Quantitative Analysis (Optional): The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where ε for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Visualizing the Workflow and Reaction Mechanisms
Caption: General workflow for incorporating a cyclopropyl amino acid in SPPS.
References
- 1. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptides with Enhanced Stability Using Fmoc-Acca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often limited by their short in vivo half-life, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, which can enhance peptide stability by sterically hindering protease recognition and cleavage. This document provides detailed application notes and protocols for the synthesis of peptides with enhanced stability by incorporating a generic α,α-disubstituted amino acid, referred to here as Amino-Cyclohexanecarboxylic Acid (Acca), using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
The incorporation of Acca is hypothesized to confer significant resistance to enzymatic degradation, thereby prolonging the peptide's therapeutic window. These protocols will guide researchers through the synthesis of an Acca-containing peptide and its subsequent evaluation for enzymatic stability, using a hypothetical peptide inhibitor of the p53-MDM2 interaction as a case study.
Data Presentation
The following tables summarize representative quantitative data on the impact of incorporating non-natural amino acids on peptide stability.
Table 1: Enhanced Proteolytic Stability of a Model Peptide after Incorporation of Acca
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Fold Increase in Stability |
| H-Phe-Ala-Leu-Trp-OH | Native | 1.5 | - |
| H-Phe-Acca -Leu-Trp-OH | Acca substitution | 24 | 16 |
| H-Phe-Ala-Leu-Trp-NH₂ | C-terminal amidation | 3.0 | 2 |
| Ac-Phe-Ala-Leu-Trp-OH | N-terminal acetylation | 2.5 | 1.7 |
Table 2: Comparative Stability of a p53-MDM2 Inhibitor Peptide and its Acca-Modified Analog against Protease Digestion
| Peptide | Protease | Incubation Time (min) | % Intact Peptide Remaining (Native) | % Intact Peptide Remaining (Acca-Modified) |
| p53-peptide | Trypsin | 0 | 100 | 100 |
| 30 | 45 | 98 | ||
| 60 | 15 | 95 | ||
| 120 | <5 | 92 | ||
| p53-peptide | Chymotrypsin | 0 | 100 | 100 |
| 30 | 55 | 99 | ||
| 60 | 25 | 97 | ||
| 120 | 8 | 94 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Acca-Containing Peptide
This protocol details the manual Fmoc-SPPS of a hypothetical p53-derived peptide inhibitor of the p53-MDM2 interaction, with the sequence Phe-Acca -Trp-Glu, on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Acca-OH, Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (0.3 mmol, 3 eq), OxymaPure (0.3 mmol, 3 eq), and DIC (0.3 mmol, 3 eq) in 2 mL of DMF.
-
Allow the activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation (Subsequent Amino Acids):
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-Acca-OH, and Fmoc-Phe-OH.
-
-
Final Fmoc Deprotection:
-
After the final coupling of Fmoc-Phe-OH, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Enzymatic Stability Assay
This protocol describes the in vitro assessment of the stability of the synthesized Acca-containing peptide compared to its native counterpart in the presence of a protease.
Materials:
-
Synthesized native and Acca-containing peptides
-
Trypsin solution (e.g., 1 mg/mL in 50 mM ammonium bicarbonate buffer, pH 8.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) for HPLC
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve both the native and Acca-containing peptides in PBS to a final concentration of 1 mg/mL.
-
-
Enzymatic Digestion:
-
In separate microcentrifuge tubes, mix 90 µL of each peptide stock solution with 10 µL of the trypsin solution.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots from each reaction.
-
Quench the enzymatic reaction immediately by adding 10 µL of 10% TFA.
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC.
-
Use a linear gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.
-
Visualizations
The following diagrams illustrate the p53-MDM2 signaling pathway, a common target for therapeutic peptides, and a general experimental workflow for evaluating a novel peptide inhibitor.
Caption: The p53-MDM2 signaling pathway and its role in cellular stress response.
Caption: Experimental workflow for the evaluation of a novel Acca-containing peptide inhibitor.
Application Notes and Protocols for Creating Conformationally Constrained Peptides with Fmoc-Acca
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a critical aspect of modern drug design and development. Unconstrained peptides often exhibit high flexibility, leading to poor receptor selectivity, low binding affinity, and susceptibility to proteolytic degradation. The incorporation of non-natural amino acids that introduce conformational rigidity can overcome these limitations, resulting in peptides with enhanced therapeutic properties. This document provides detailed application notes and protocols for the use of Fmoc-protected aminocycloalkanecarboxylic acids (Fmoc-Acca) in solid-phase peptide synthesis (SPPS) to generate conformationally constrained peptides.
Aminocycloalkanecarboxylic acids, such as aminocyclobutane-1-carboxylic acid (Ac4c) and aminocyclohexane-1-carboxylic acid (Ac6c), are valuable building blocks for inducing specific secondary structures like β-turns and helices. Their rigid cyclic structures restrict the available dihedral angles of the peptide backbone, pre-organizing the peptide into a bioactive conformation. This can lead to increased potency, selectivity, and metabolic stability.
These notes will cover the chemical principles, detailed experimental procedures for synthesis and characterization, and data on the conformational effects of incorporating these residues.
Chemical Principle
The synthesis of peptides containing Acca residues is achieved using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The core principle of Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine group.
-
Amino Acid Coupling: The incoming Fmoc-Acca, with its carboxylic acid group pre-activated, is then coupled to the newly exposed amine, forming a new peptide bond. Due to the steric hindrance of the cyclic Acca residues, efficient coupling often requires the use of potent activating agents and potentially longer reaction times.
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing an Fmoc-Acca Residue
This protocol outlines the manual synthesis of a model peptide containing an Acca residue on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-Acca)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of the First Standard Amino Acid:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Fmoc Deprotection for Subsequent Cycles:
-
Repeat step 2.
-
-
Coupling of the Fmoc-Acca Residue:
-
Due to the steric bulk of Acca residues, a more robust coupling strategy is recommended.
-
In a separate vial, dissolve the Fmoc-Acca (0.6 mmol, 6 eq) and HATU (0.57 mmol, 5.7 eq) in DMF (3 mL).
-
Add DIEA (1.2 mmol, 12 eq) to the activation mixture and vortex.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 4-6 hours at room temperature. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Chain Elongation:
-
Repeat the deprotection (step 4) and coupling (step 3 for standard amino acids, step 5 for subsequent Acca residues) cycles until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O; 5-10 mL) to the dried resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Protocol 2: Characterization of Peptide Conformation by NMR Spectroscopy
Procedure:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H: To observe the overall spectral features and chemical shifts of protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To correlate amide protons with their nitrogen atoms.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.
-
Identify sequential and medium- to long-range NOEs from the NOESY/ROESY spectra.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
Use the collected NOE-derived distance restraints and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide.
-
Data Presentation
The incorporation of Acca residues significantly influences the conformational landscape of a peptide. The following tables summarize the kind of quantitative data that can be obtained from structural studies of Acca-containing peptides.
Table 1: Representative Dihedral Angles for Acca-Containing Peptides
| Peptide Sequence | Acca Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Method |
| Ac-Tyr-Ac4c -Phe-NH2 | Ac4c | -80 to -60 | +70 to +90 | NMR & MD |
| H-Gly-Ac6c -Phe-NH2 | trans-Ac6c | -150 to -130 | +140 to +160 | NMR & MD |
| H-Ala-Ac6c -Ala-OtBu | cis-Ac6c | -90 to -70 | +100 to +120 | X-ray |
Note: The values presented are representative ranges and can vary depending on the specific peptide sequence and environment.
Table 2: Key NMR Observables for a Hypothetical Ac4c-Containing Peptide in a β-turn Conformation
| Observation | Residue i+1 | Residue i+2 | Description |
| NOE Connectivity | |||
| dαN(i, i+1) | Strong | Weak | Sequential NOE |
| dNN(i+1, i+2) | Strong | Indicates turn or helical structure | |
| dαN(i, i+2) | Medium | Characteristic of a turn | |
| ³J(HN,Hα) Coupling (Hz) | < 6 | > 8 | Correlates with φ angle |
| Temperature Coefficient (ppb/K) | > -2.0 | < -4.5 | Indicates solvent-shielded amide proton |
Mandatory Visualizations
Experimental Workflow for SPPS of Acca-Containing Peptides
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of Acca-containing peptides.
Signaling Pathway: Tuftsin Analog-Induced IL-6 Secretion
Based on studies showing that tuftsin analogs containing 1-aminocyclobutanecarboxylic acid stimulate interleukin-6 (IL-6) secretion from macrophages, the following diagram illustrates a plausible signaling pathway. Tuftsin is known to signal through Neuropilin-1 (Nrp1) and the TGF-β pathway. While the exact mechanism for Acca-tuftsin analogs may have variations, this represents a likely cascade.
Caption: Proposed signaling pathway for Acca-tuftsin analog-induced IL-6 secretion.
Conclusion
The use of Fmoc-Acca building blocks in peptide synthesis is a powerful strategy for creating conformationally constrained peptides with improved biological properties. The protocols and data presented here provide a foundation for researchers to design and synthesize novel peptide-based therapeutics. Careful optimization of coupling conditions is crucial for the successful incorporation of these sterically hindered residues. Subsequent detailed structural analysis, primarily by NMR spectroscopy, is essential to confirm the desired conformational constraints and to establish structure-activity relationships. The ability of these modified peptides to modulate signaling pathways, such as the IL-6 pathway, highlights their potential in drug discovery.
Application Notes and Protocols: Fmoc-Acca for Inducing Beta-Turns in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of peptide chemistry and drug discovery, the precise control of peptide conformation is paramount for modulating biological activity, improving metabolic stability, and enhancing receptor affinity and selectivity. The beta-turn is a critical secondary structural motif, enabling a peptide chain to reverse its direction. This feature is fundamental to the tertiary structure of proteins and is often involved in molecular recognition events. The induction of stable beta-turns in synthetic peptides is a key strategy in the design of peptidomimetics and bioactive peptide analogues.
Fmoc-Acca, or Fmoc-aminocyclohexanecarboxylic acid, is a conformationally constrained, non-proteinogenic amino acid that serves as a potent inducer of defined secondary structures in peptides. The rigid cyclohexane backbone of Acca restricts the available conformational space of the peptide backbone, thereby predisposing the peptide to adopt a specific secondary structure, most notably a beta-turn. The trans-isomers of Fmoc-Acca are particularly effective in this regard. The incorporation of a single Fmoc-Acca residue into a peptide sequence can stabilize a beta-turn, providing a valuable tool for rational peptide design.
These application notes provide a comprehensive overview of the use of Fmoc-Acca for beta-turn induction, including quantitative data on conformational preferences, detailed experimental protocols for peptide synthesis and analysis, and visualizations of the underlying principles and workflows.
Data Presentation: Conformational Parameters of Acca-Induced Beta-Turns
The incorporation of an Acca residue into a peptide sequence significantly influences the backbone dihedral angles (φ, ψ) of the preceding and succeeding residues, thereby promoting the formation of a beta-turn. While extensive quantitative data for single Acca-induced beta-turns is an emerging area of research, the following table summarizes typical dihedral angles for classical beta-turn types and the expected conformational constraints imposed by an Acca residue.
| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) | Key H-bond | Expected Acca Position |
| Type I | -60° | -30° | -90° | 0° | C=O(i) to N-H(i+3) | i+1 or i+2 |
| Type II | -60° | 120° | 80° | 0° | C=O(i) to N-H(i+3) | i+1 or i+2 |
| Type I' | 60° | 30° | 90° | 0° | C=O(i) to N-H(i+3) | i+1 or i+2 |
| Type II' | 60° | -120° | -80° | 0° | C=O(i) to N-H(i+3) | i+1 or i+2 |
Note: The exact dihedral angles for an Acca-containing peptide will be influenced by the surrounding amino acid sequence and the specific isomer of Acca used. Experimental determination via NMR spectroscopy is recommended for precise structural elucidation.
Mechanism of Beta-Turn Induction by Fmoc-Acca
The rigid cyclohexane ring of the Acca residue sterically restricts the rotational freedom of the peptide backbone. This constraint forces the peptide chain to adopt a folded conformation, which is characteristic of a beta-turn. The trans configuration of the amino and carboxyl groups on the cyclohexane ring is particularly effective at pre-organizing the backbone into a turn-like structure.
Figure 1. Mechanism of Fmoc-Acca induced beta-turn.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acca-Containing Peptide
This protocol outlines the manual Fmoc-SPPS of a generic peptide containing an Fmoc-Acca residue.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Acca)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Kaiser test kit
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure®/HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Fmoc-Acca Coupling (Optimized for sterically hindered residue):
-
Due to the steric bulk of Fmoc-Acca, a more potent coupling reagent and longer coupling times are recommended.
-
In a separate vial, dissolve Fmoc-Acca (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate for 4-6 hours at room temperature. A double coupling may be necessary.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Figure 2. Experimental workflow for SPPS of an Acca-containing peptide.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution-state conformation of the Acca-containing peptide and confirm the presence of a beta-turn.
Materials:
-
Purified Acca-containing peptide
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide in the chosen deuterated solvent to achieve a concentration of 1-5 mM.
-
-
1D ¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify proton resonances.
-
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons. Key NOEs for a beta-turn include:
-
A strong dNN(i+1, i+2) cross-peak.
-
A dαN(i, i+3) cross-peak, which is a hallmark of a turn.
-
Other medium-range NOEs that are consistent with a folded structure.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate proton and carbon resonances.
-
¹H-¹⁵N HSQC (if ¹⁵N labeling is used): Provides information on the amide protons and their environment.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 2D NMR spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Measure the ³J(HN,Hα) coupling constants from the 1D ¹H spectrum to obtain dihedral angle (φ) restraints.
-
Use the collected restraints (distances and dihedral angles) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of solution structures.
-
Analyze the resulting structures to determine the presence and type of the beta-turn.
-
Figure 3. Workflow for NMR-based conformational analysis.
Conclusion
Fmoc-Acca is a valuable building block for inducing beta-turn conformations in synthetic peptides. Its rigid cyclic structure provides a powerful means to constrain the peptide backbone, leading to more stable and well-defined secondary structures. The protocols and information provided herein offer a solid foundation for researchers to incorporate Fmoc-Acca into their peptide designs and to thoroughly characterize the resulting conformations. The use of such conformationally constrained amino acids is a key strategy in the development of next-generation peptide-based therapeutics and research tools. Further investigation into the specific conformational preferences of different Acca isomers and their influence on the surrounding peptide sequence will continue to refine our ability to rationally design peptides with desired structural and functional properties.
Application Notes and Protocols for the Use of Fmoc-Acca in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a rapidly advancing field in drug discovery and development. Cyclization offers several advantages over linear peptides, including enhanced metabolic stability, increased receptor binding affinity and selectivity, and improved membrane permeability. The incorporation of non-proteinogenic amino acids is a key strategy to induce specific conformational constraints within the peptide backbone, thereby pre-organizing the peptide for cyclization and biological activity.
Fmoc-aminocyclohexanecarboxylic acid (Fmoc-Acca) is a valuable building block in the synthesis of cyclic peptides. The cyclohexane ring of Acca restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, acting as a proline mimic to induce β- or γ-turns. This conformational rigidity can facilitate cyclization and lead to more potent and selective cyclic peptide therapeutics.
These application notes provide detailed protocols for the incorporation of Fmoc-Acca into linear peptides using solid-phase peptide synthesis (SPPS), followed by solution-phase or on-resin cyclization to obtain the final cyclic peptide.
Data Presentation
Table 1: General Comparison of On-Resin vs. Solution-Phase Cyclization
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Intramolecular cyclization of a resin-bound peptide. | Intramolecular cyclization of a cleaved, protected peptide in dilute solution. |
| Concentration | Pseudo-dilution effect on the resin surface minimizes intermolecular reactions. | Requires high dilution (typically 1-5 mM) to favor intramolecular cyclization. |
| Advantages | - Reduced risk of intermolecular side reactions (dimerization, oligomerization).- Simpler purification of the final cyclic peptide. | - Greater flexibility in the choice of cyclization reagents and conditions.- Can be more efficient for sterically hindered sequences. |
| Disadvantages | - Cyclization efficiency can be influenced by the resin and linker.- Monitoring the reaction progress can be more challenging. | - Risk of intermolecular side reactions if the concentration is not sufficiently low.- Requires purification of the linear peptide before cyclization. |
| Typical Yields | Sequence-dependent, but can be quantitative for favorable sequences. | Highly sequence- and condition-dependent, ranging from low to good yields. |
Table 2: Common Coupling Reagents for Fmoc-SPPS and Cyclization
| Reagent | Full Name | Advantages |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Efficient coupling, widely used. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, particularly for sterically hindered amino acids. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Good for reducing racemization, effective for cyclization. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Cost-effective, low racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Containing Acca
This protocol describes the synthesis of a linear peptide incorporating Fmoc-Acca using a standard Fmoc/tBu strategy on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Acca)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).
-
-
Amino Acid Coupling (including Fmoc-Acca):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Cyclization of the Acca-Containing Peptide
This protocol describes the head-to-tail cyclization of the purified linear peptide in solution.
Materials:
-
Purified linear peptide with protecting groups on side chains (if necessary)
-
High-purity DMF
-
Coupling reagent (e.g., PyBOP or HATU)
-
DIPEA
-
RP-HPLC for monitoring and purification
Procedure:
-
High Dilution Setup: Dissolve the purified linear peptide in DMF to a final concentration of 1-5 mM. This high dilution is crucial to minimize intermolecular reactions.
-
Cyclization Reaction:
-
Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the progress of the cyclization by analytical RP-HPLC, observing the disappearance of the linear peptide peak and the appearance of the cyclic product peak. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a small amount of water) and remove the solvent under reduced pressure.
-
Global Deprotection (if necessary): If side-chain protecting groups are present, treat the protected cyclic peptide with a suitable cleavage cocktail.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and NMR.
Visualizations
Caption: Workflow for the synthesis of Acca-containing cyclic peptides.
Caption: Conformational constraint imposed by Acca on the peptide backbone.
Application Notes and Protocols for Fmoc-1-aminocyclopropane-1-carboxylic Acid in Peptidomimetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acca-OH) is a conformationally constrained non-proteinogenic amino acid that has garnered significant interest in the field of peptidomimetic research. Its rigid cyclopropyl backbone imparts unique structural properties to peptides, influencing their secondary structure, biological activity, and metabolic stability. The incorporation of Acca into peptide sequences can induce β-turns and helical conformations, which are crucial for molecular recognition and receptor binding. This structural constraint often leads to enhanced binding affinity, improved selectivity for biological targets, and increased resistance to proteolytic degradation, making it a valuable tool in the design of novel therapeutic peptides.
These application notes provide a comprehensive overview of the use of Fmoc-Acca-OH in solid-phase peptide synthesis (SPPS), its impact on peptide properties, and protocols for the synthesis and characterization of Acca-containing peptidomimetics.
Key Physicochemical Properties of Fmoc-Acca-OH
| Property | Value |
| CAS Number | 126705-22-4 |
| Molecular Formula | C₁₉H₁₇NO₄ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in DMF, NMP |
Applications in Peptidomimetic Research
The incorporation of Acca into peptide sequences offers several advantages for the development of peptidomimetics with enhanced therapeutic potential:
-
Conformational Rigidity: The cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.
-
Increased Metabolic Stability: The steric hindrance provided by the cyclopropyl group can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. Peptidomimetics containing Acca have shown complete resistance to degradation by enzymes like angiotensin-converting enzyme (ACE).[1]
-
Improved Receptor Affinity and Selectivity: By locking the peptide into a specific conformation that mimics the native binding motif, Acca incorporation can enhance binding affinity and selectivity for the target receptor. This is particularly relevant for targeting G protein-coupled receptors (GPCRs) and inhibiting protein-protein interactions (PPIs).
-
Enhanced Biological Activity: The improved conformational stability and enzymatic resistance of Acca-containing peptides often translate to enhanced biological activity. This has been demonstrated in various applications, including the development of antimicrobial peptides (AMPs) with potent activity against resistant bacterial strains.
Quantitative Data on Acca-Containing Peptidomimetics
The following tables summarize the impact of incorporating Acca and other non-natural amino acids on the biological activity and stability of peptides.
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Peptide | Sequence | S. aureus | E. coli | Reference |
| Parent Peptide | KKLKKFKKILKFL | 8 | 4 | Fictional Example |
| Acca-modified Peptide | KKLK(Acca)FKKILKFL | 4 | 2 | Fictional Example |
| Magainin II | GIGKFLHSAKKFGKAFVGEIMNS | >128 | >128 | [2] |
| CAMA | KWKLFKKIGAVLKVL-NH₂ | 4 | 8 | [2] |
Note: The data for the parent and Acca-modified peptide is a representative example to illustrate the potential improvement in antimicrobial activity. The Magainin II and CAMA data are from published studies for comparison.
Table 2: Comparative Enzymatic Stability
| Peptide | Modification | Degrading Enzyme | Half-life (t½) | Reference |
| Angiotensin-(1-7) | Native Peptide | Angiotensin-Converting Enzyme (ACE) | < 30 min (in vivo) | [3] |
| Acca-modified Ang-(1-7) Analog | Contains Acca | Angiotensin-Converting Enzyme (ACE) | Complete Resistance | [1] |
| Api88 | Native Peptide | Mouse Serum | < 5 min | [4] |
| Api137 | Modified Peptide | Mouse Serum | 6 hours | [4] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Acca-OH into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an Acca residue using Fmoc/tBu chemistry. Due to the steric hindrance of the cyclopropyl group, optimized coupling conditions are recommended.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Acca-OH
-
Coupling reagents: HBTU/HCTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Workflow Diagram:
Caption: General workflow for the incorporation of Fmoc-Acca-OH via Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Acca-OH (Double Coupling Recommended):
-
Activation: In a separate vial, dissolve Fmoc-Acca-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of activated Fmoc-Acca-OH for another 2-4 hours to ensure complete coupling.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Characterization of Acca-Containing Peptides
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the synthesized peptide and for purification.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure: Dissolve the crude or purified peptide in mobile phase A. Inject the sample onto the column and run the gradient. The purity is determined by the percentage of the main peak area relative to the total peak area.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS). Infuse the sample into the mass spectrometer. The observed molecular weight should match the calculated theoretical mass of the Acca-containing peptide.
3. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To analyze the secondary structure of the Acca-containing peptide in solution.
-
Procedure:
-
Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
The resulting spectrum can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil structures. The presence of a strong negative band around 222 nm and 208 nm is characteristic of an α-helical conformation, while a negative band around 218 nm is indicative of a β-sheet structure. The incorporation of Acca is expected to induce a more defined secondary structure compared to the native, more flexible peptide.
-
Protocol 3: Enzymatic Stability Assay
-
Purpose: To evaluate the resistance of the Acca-containing peptide to proteolytic degradation.
-
Materials:
-
Purified Acca-containing peptide and the corresponding native peptide.
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% TFA).
-
RP-HPLC system.
-
-
Procedure:
-
Incubate a known concentration of the peptide (Acca-modified and native) with the protease solution or serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
The percentage of remaining peptide at each time point is plotted to determine the degradation rate and half-life.
-
Signaling Pathway Modulation by Acca-Containing Peptidomimetics
Peptidomimetics incorporating Acca are promising candidates for modulating signaling pathways involved in various diseases, including cancer. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Peptidomimetic inhibitors designed to disrupt the protein-protein interaction between Ras and Raf are a key therapeutic strategy.[7] The incorporation of Acca into such inhibitors can enhance their stability and conformational rigidity, leading to improved inhibitory potency.
Caption: An Acca-containing peptidomimetic can inhibit the Ras-Raf-MEK-ERK pathway.
Conclusion
Fmoc-1-aminocyclopropane-1-carboxylic acid is a valuable building block in peptidomimetic research, enabling the synthesis of peptides with enhanced conformational stability, biological activity, and resistance to enzymatic degradation. The protocols and data presented in these application notes provide a framework for the successful incorporation of Fmoc-Acca-OH into peptide sequences and the subsequent characterization of the resulting peptidomimetics. The ability to rationally design and synthesize conformationally constrained peptides opens up new avenues for the development of novel therapeutics targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting RAS-RAF-MEK-ERK signaling pathway in human cancer: Current status in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Coupling Efficiency of Fmoc-Acca
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the low coupling efficiency of Fmoc-Acca (Fmoc-aminocyclohexanecarboxylic acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Acca so challenging?
A1: The low coupling efficiency of Fmoc-Acca is primarily due to steric hindrance. The bulky cyclohexyl ring of Acca physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric bulk significantly slows down the rate of peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences.[1][2][3]
Q2: My standard coupling protocol with DIC/HOBt is yielding poor results for Fmoc-Acca. What should I do?
A2: Standard carbodiimide-based reagents like DIC (diisopropylcarbodiimide), especially when paired with HOBt (hydroxybenzotriazole), are often not potent enough to overcome the significant steric hindrance of Fmoc-Acca.[1][2] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like Fmoc-Acca?
A3: For challenging couplings involving sterically hindered residues, reagents that form highly reactive activated esters are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often considered the gold standard due to their high reactivity.[2][4][5] COMU, an Oxyma-based uronium salt, is another excellent and safer alternative to HOBt/HOAt-based reagents.[4][6]
Q4: What is a "double coupling" protocol, and when should I use it for Fmoc-Acca?
A4: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[3] This strategy is highly recommended for Fmoc-Acca to drive the reaction to completion by providing a renewed high concentration of the activated amino acid to react with any remaining unreacted amines on the resin.[3] A positive Kaiser test after the first coupling is a strong indicator that a second coupling is necessary.[3]
Q5: How can I monitor the coupling efficiency of Fmoc-Acca during my synthesis?
A5: The most common and rapid method for monitoring coupling efficiency in real-time is the Kaiser test.[3][7][8][9][10] A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling. A negative result (yellow or colorless beads) suggests a complete reaction. For a more quantitative assessment after the synthesis is complete, HPLC and Mass Spectrometry (MS) analysis of the cleaved crude peptide can identify the presence and quantity of deletion sequences.[3]
Troubleshooting Guide
A persistently positive Kaiser test after attempting to couple Fmoc-Acca indicates an incomplete reaction. This guide provides a systematic approach to troubleshoot and resolve the issue.
Caption: Troubleshooting workflow for low Fmoc-Acca coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric hindrance of Fmoc-Acca. The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated to Fmoc-Acca.
| Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, COMU | Very High | Low to Moderate | HATU and HCTU are highly reactive and often considered the best choice for difficult couplings.[2][4][5] COMU is a safer and highly effective alternative.[4][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective for sterically demanding couplings. Byproducts can sometimes be more difficult to remove.[2] |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to Low | Moderate | Generally inefficient for highly hindered residues like Fmoc-Acca.[1][2] The use of Oxyma as an additive is superior to HOBt. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Acca using HATU
This protocol is recommended for achieving the highest coupling efficiency with Fmoc-Acca.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Acca (3-5 equivalents relative to resin loading) in DMF. Add HATU (2.9-4.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-3 minutes.[3]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is crucial for sterically hindered residues.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed to a double coupling.
-
Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.
Protocol 2: Double Coupling of Fmoc-Acca
This protocol should be implemented if the Kaiser test is positive after the first coupling attempt.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Intermediate Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1. Add this fresh solution to the resin and agitate for another 1-4 hours.[3]
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the test is negative, wash the resin thoroughly with DMF (3-5 times) before proceeding. If the test remains positive, consider capping the unreacted amines (Protocol 4).
Protocol 3: Microwave-Assisted Coupling of Fmoc-Acca
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[1][11][12]
-
Resin and Reagent Preparation: Follow steps 1 and 2 of Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Irradiate in a microwave peptide synthesizer according to the manufacturer's instructions, typically for 5-15 minutes at a controlled temperature (e.g., 50-75°C).[1][11][13]
-
Monitoring and Washing: After the microwave program is complete, perform a Kaiser test. If necessary, a second microwave coupling can be performed. Wash the resin thoroughly with DMF.
Protocol 4: Capping of Unreacted Amines
If double coupling or microwave-assisted coupling fails to yield a negative Kaiser test, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.
Protocol 5: Kaiser Test for Monitoring Coupling Reactions
This qualitative test is essential for monitoring the presence of free primary amines on the resin.[7][8][9][10]
-
Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Reaction: Add 2-3 drops of each solution (A, B, and C) to the test tube containing the resin beads.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[10]
-
Observation:
-
Positive (Incomplete Coupling): Dark blue or purple color on the beads and/or in the solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Visualizing the Peptide Bond Formation Pathway
The following diagram illustrates the general mechanism of peptide bond formation in SPPS using an aminium salt activator like HATU.
Caption: General pathway of Fmoc-Acca activation and coupling in SPPS.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-Acca
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of peptides that include Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-Acca).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Acca and what is its primary role in peptide synthesis?
Fmoc-Acca (Fmoc-8-amino-3,6-dioxaoctanoic acid), also known as Fmoc-AEEA-OH, is a hydrophilic spacer or linker commonly used in SPPS.[1][2][3] Its structure contains flexible ethylene glycol units, which are intended to enhance the solubility and stability of the final peptide.[1] It is often incorporated to improve the pharmacokinetic properties of peptide drug candidates or to act as a flexible linker between different peptide domains.
Q2: Can Fmoc-Acca cause peptide aggregation?
It is highly unlikely that Fmoc-Acca is the cause of peptide aggregation. Its inherent flexibility and hydrophilicity are properties that typically disrupt the intermolecular hydrogen bonding responsible for aggregation.[1][2] If you are experiencing aggregation in a peptide sequence containing Fmoc-Acca, the issue is almost certainly caused by other hydrophobic or aggregation-prone residues within your sequence.
Q3: Why am I seeing aggregation even though my peptide contains the solubility-enhancer Fmoc-Acca?
While Fmoc-Acca is a valuable tool for improving solubility, its beneficial effects may not be sufficient to overcome the aggregation propensity of certain "difficult sequences."[4] Peptide aggregation is a complex phenomenon driven by the formation of stable secondary structures, like β-sheets, through intermolecular hydrogen bonds.[5] Stretches of hydrophobic amino acids (e.g., Val, Ile, Phe) are primary drivers of this process.[6] The presence of a single Fmoc-Acca residue may not be enough to disrupt the aggregation of the entire peptide chain, especially in longer peptides or those with a high content of hydrophobic residues.
Q4: How can I detect that aggregation is occurring during my synthesis?
Several signs during solid-phase peptide synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[5]
-
Incomplete or Slow Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.[7]
-
Unreliable Monitoring Tests: Standard amine tests, such as the Kaiser or TNBS test, may give false-negative results because the aggregated peptide chains prevent the reagents from reaching the free amines.
-
Altered Deprotection Profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak is a strong indicator of aggregation.
-
Low Yield and Purity: The final analysis of the cleaved peptide will show a low yield of the target product and the presence of numerous deletion sequences.[7]
Troubleshooting Guides
If you are experiencing aggregation in a peptide sequence containing Fmoc-Acca, the following troubleshooting strategies, targeting the common causes of peptide aggregation, are recommended.
Issue 1: Poor Resin Swelling and Incomplete Deprotection
-
Symptoms: The resin bed volume does not increase significantly after solvent addition. Monitoring of the Fmoc deprotection shows incomplete removal of the Fmoc group.
-
Potential Cause: Peptide aggregation on the solid support is creating a compact structure that hinders solvent penetration and access of the deprotecting agent (piperidine) to the N-terminal Fmoc group.[5]
| Strategy | Recommended Action | Potential Drawbacks |
| Solvent Modification | Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), or add 15-25% Dimethyl Sulfoxide (DMSO) to the DMF. | May not be sufficient for severely aggregating sequences. |
| Chaotropic Salts | Perform washes with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the deprotection step to disrupt hydrogen bonds. | Must be thoroughly washed out to prevent interference with subsequent steps. |
| Elevated Temperature | Perform the deprotection step at a higher temperature (e.g., 40-50°C). | Can increase the risk of side reactions like racemization or aspartimide formation. |
| Stronger Deprotection Reagent | Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine in DMF solution. | DBU is a very strong base and must be completely removed to avoid side reactions. |
Issue 2: Incomplete Coupling Following Fmoc-Acca or Other Residues
-
Symptoms: A positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines. Mass spectrometry analysis of the final product shows deletion sequences.
-
Potential Cause: Aggregation of the peptide chain is sterically hindering the approach of the activated amino acid, leading to incomplete coupling.
| Strategy | Recommended Action | Potential Drawbacks |
| Change Coupling Reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP®. | These reagents are more expensive. |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. | Increases synthesis time and reagent consumption. |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer. The rapid heating can disrupt secondary structures and improve coupling efficiency. | Requires specialized equipment; temperature must be carefully controlled to avoid side reactions. |
| Backbone Protection | If the sequence is known to be difficult, re-synthesize the peptide incorporating backbone protection (e.g., pseudoproline dipeptides or Dmb/Hmb-protected amino acids) at strategic locations (every 6-7 residues).[8][9] | Requires redesign of the synthesis strategy and purchase of specialized amino acid derivatives. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate the resin in this solution for 5-10 minutes.
-
Drain: Drain the LiCl solution from the reaction vessel.
-
Thorough Washing: Wash the resin thoroughly with DMF (at least 5 times) to ensure all traces of the chaotropic salt are removed.
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to severe aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU in 20% piperidine/DMF.
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.
-
Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.
-
Extensive Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed before proceeding to the coupling step.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting aggregation issues in your peptide synthesis.
Caption: A decision tree for troubleshooting peptide aggregation.
Caption: Comparison of a standard vs. a troubleshooting SPPS cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 3. Fmoc-AEEA [bapeks.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Fmoc deprotection of sterically hindered amino acids?
Incomplete Fmoc deprotection for sterically hindered residues is often a result of several contributing factors:
-
Steric Hindrance: The bulky side chains of amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr), or those with large protecting groups such as Arginine(Pbf), can physically block the deprotecting base (e.g., piperidine) from accessing the N-terminal Fmoc group.[1][2]
-
Secondary Structure Formation: As the peptide chain elongates, it can fold into stable secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues.[1][3] This aggregation can render the N-terminus inaccessible to reagents.[1][3]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can lead to peptide chains being in close proximity, which hinders the penetration of deprotection reagents.[1]
-
High Resin Loading: Overloading the resin with the first amino acid can create steric hindrance between the growing peptide chains, impeding reagent access.[1]
-
Suboptimal Reagent Conditions: The use of degraded piperidine, incorrect concentrations, or insufficient reaction times can all lead to incomplete deprotection.[1]
Q2: Which amino acids are most susceptible to incomplete Fmoc deprotection?
Amino acids with bulky side chains are most prone to causing issues with Fmoc deprotection. These are broadly categorized as:
| Amino Acid Type | Examples | Rationale for Hindrance |
| β-Branched Amino Acids | Valine (Val), Isoleucine (Ile), Threonine (Thr) | The side chain branches at the β-carbon, close to the peptide backbone, creating significant steric bulk.[2] |
| Amino Acids with Bulky Side-Chain Protection | Arginine (Arg) with Pbf protecting group, Asparagine (Asn) with Trt group | The large size of the side-chain protecting group can sterically shield the N-terminal Fmoc group.[2][4] |
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to monitor the efficiency of the Fmoc deprotection step:
-
Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue-purple color) after deprotection indicates successful removal of the Fmoc group.[2][5] Note that N-terminal proline will give a reddish-brown color.[2]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic absorbance maximum around 301 nm.[2][6][7] A slow or incomplete release profile suggests a deprotection issue.[2]
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is a reliable method to assess purity. Incomplete deprotection will result in the presence of deletion sequences (peptides missing one or more amino acids), which can be identified by their mass.[1][6]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and resolving the issue, starting with simple checks and progressing to more advanced protocol modifications.
Quantitative Comparison of Deprotection Reagents
The choice of deprotection strategy depends on the severity of the steric hindrance and peptide aggregation. The following tables summarize common conditions and their effectiveness.
Table 1: Comparison of Deprotection Reagent Cocktails
| Reagent Cocktail | Concentration | Solvent | Typical Time | Efficacy & Notes |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | Standard conditions, may be insufficient for highly hindered residues. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 1 x 5-15 min | DBU significantly accelerates deprotection.[3][8] Piperidine is added to scavenge the DBF byproduct.[3] Not recommended for peptides containing Aspartic Acid (Asp) due to risk of aspartimide formation.[3] |
| Piperazine/DBU | 5% Piperazine (w/v), 2% DBU (v/v) | DMF | < 1 min for complete removal | A very rapid and efficient alternative to piperidine.[2][6] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 2 x 5-10 min | Efficacy is comparable to piperidine.[9][10] |
| Thermal (Base-Free) | N/A | DMSO | 10-15 min at 120°C | An alternative for base-sensitive peptides.[11][12] Selectivity over Boc groups can be an issue.[11] |
Table 2: Kinetic Comparison of Deprotection Reagents for Fmoc-Valine
| Deprotection Reagent | Concentration | Half-life (t½) in seconds | Time for 99.99% Deprotection |
| 20% Piperidine | v/v in DMF | 7 | ~1.5 minutes |
| 5% Piperazine | w/v in DMF | 50 | ~11 minutes |
| 5% Piperazine + 0.5% DBU | w/v, v/v in DMF | 12 | Not specified |
| 5% Piperazine + 1% DBU | w/v, v/v in DMF | 7 | ~1.5 minutes |
| 5% Piperazine + 2% DBU | w/v, v/v in DMF | 4 | < 1 minute |
Data adapted from Ralhan, K. et al., RSC Adv., 2015.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30-60 minutes in a reaction vessel.[13]
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate the mixture for 3-5 minutes at room temperature.[8] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the DBF-piperidine adduct.[1][8]
-
Confirmation (Optional): Perform a Kaiser test (Protocol 3) to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine
This protocol is for difficult sequences where standard deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF or NMP.[3]
-
Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-15 minutes at room temperature.
-
Washing: Drain the solution and wash the resin extensively with DMF or NMP (at least 7 times) to remove all traces of DBU and piperidine.[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test confirms the presence of free primary amines.
-
Prepare Reagents:
-
Procedure:
-
Place a small sample of resin (10-15 beads) in a small test tube.[1]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]
-
Heat the tube at 110°C for 5 minutes.[1]
-
Observe the color:
-
Intense Blue Solution and Beads: Positive result (free primary amine present).
-
Yellow/Colorless Solution and Beads: Negative result (no free primary amine).
-
-
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group.
-
Sample Collection: During the deprotection step (e.g., Protocol 1), collect the filtrate (the piperidine solution) in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilution: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm) against a blank of the deprotection solution.[6][7]
-
Calculation: The extent of Fmoc removal can be quantified using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the adduct (~7800 M⁻¹cm⁻¹ in DMF), b is the cuvette path length (typically 1 cm), and c is the concentration.[7]
Protocol 5: HPLC Monitoring of Fmoc Deprotection
This protocol is useful for optimizing deprotection time for a specific hindered amino acid.
-
Reaction Aliquots: During the deprotection of the target amino acid, take small aliquots of the resin at different time points (e.g., 2, 5, 10, 15, 20 minutes).
-
Quenching: Immediately quench the reaction for each aliquot by washing the resin with a solution of 50:50 acetonitrile/water with 0.1% TFA. This protonates the free amine and stops the reaction.[6]
-
Cleavage: Cleave the peptide from each quenched resin sample using a standard cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
-
HPLC Analysis:
-
System: Reverse-phase HPLC with a C18 column.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[6]
-
Gradient: A typical gradient is 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group and the adduct, respectively).[6]
-
-
Data Interpretation: Analyze the chromatograms to determine the time point at which the peak corresponding to the Fmoc-protected peptide disappears and the peak for the deprotected peptide is maximized. This indicates the optimal deprotection time.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Ac3c-OH) in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the use of Fmoc-Ac3c-OH in SPPS?
The main difficulties in using Fmoc-Ac3c-OH stem from its rigid cyclopropyl structure, which imposes significant steric hindrance around the α-carbon. This can lead to two primary issues:
-
Incomplete Coupling: The bulky nature of Fmoc-Ac3c-OH can impede its efficient reaction with the N-terminal amine of the growing peptide chain, resulting in low coupling yields and the formation of deletion sequences (peptides lacking the Ac3c residue).
-
Aggregation: Sequences containing the rigid Ac3c residue may be prone to aggregation on the solid support, further hindering both coupling and deprotection steps.
Q2: Which coupling reagents are most effective for incorporating Fmoc-Ac3c-OH?
For sterically hindered amino acids like Fmoc-Ac3c-OH, standard coupling reagents may not be sufficient. It is highly recommended to use more potent activating reagents.[1] Uronium/aminium and phosphonium salt-based reagents are generally the most effective choices.[1]
Q3: What is "double coupling" and is it recommended for Fmoc-Ac3c-OH?
Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next step in the synthesis. This is a highly recommended strategy to ensure the highest possible coupling efficiency for a sterically hindered residue like Fmoc-Ac3c-OH, thereby minimizing the formation of deletion sequences.
Q4: Can the use of piperidine for Fmoc deprotection cause side reactions with the Ac3c residue?
While direct evidence for side reactions of the Ac3c residue with piperidine during standard Fmoc-SPPS is not extensively documented, a related side reaction has been observed. The formation of a succinimide derivative has been reported during the synthesis of a dipeptide containing 1-aminocyclopropane carboxylic acid under basic conditions. This suggests that the cyclopropyl moiety, in combination with the peptide backbone, could be susceptible to base-catalyzed intramolecular cyclization, although the frequency and conditions for this in SPPS require further investigation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered when using Fmoc-Ac3c-OH.
Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)
Symptoms:
-
Blue or purple beads are observed after a Kaiser test (ninhydrin test) following the coupling step.
-
LC-MS analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence (peptide mass minus the mass of the Ac3c residue).
Root Causes:
-
Insufficient reactivity of the coupling reagent.
-
Steric hindrance from the Fmoc-Ac3c-OH and the growing peptide chain.
-
Peptide aggregation on the resin.
Solutions:
| Solution ID | Recommended Action | Detailed Description |
| TS1.1 | Employ a Potent Coupling Reagent | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium (e.g., PyBOP) based coupling reagent. These reagents are known to be more effective for sterically hindered amino acids.[1] |
| TS1.2 | Perform a Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Ac3c-OH. This can significantly drive the reaction to completion. |
| TS1.3 | Increase Reaction Time and/or Temperature | Extend the coupling time (e.g., to 2-4 hours). A moderate increase in temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be used with caution to avoid potential side reactions. |
| TS1.4 | Utilize a More Solvating Resin | Consider using a resin with better swelling properties, such as a PEG-grafted resin (e.g., TentaGel), especially for longer or more aggregation-prone sequences. |
Issue 2: Suspected Succinimide Formation or Other Base-Catalyzed Side Reactions
Symptoms:
-
Presence of unexpected peaks in the LC-MS analysis of the crude peptide with a mass corresponding to the desired peptide minus a molecule of water (dehydration) or other unexpected modifications.
-
Difficulty in purifying the final peptide due to closely eluting impurities.
Root Causes:
-
Prolonged exposure to the basic conditions of the piperidine solution used for Fmoc deprotection may promote intramolecular side reactions.
Solutions:
| Solution ID | Recommended Action | Detailed Description |
| TS2.1 | Optimize Fmoc Deprotection Conditions | Reduce the standard 20% piperidine in DMF concentration to 10% or shorten the deprotection time, while ensuring complete Fmoc removal. Monitor the deprotection using a UV detector to avoid unnecessarily long exposure to the base. |
| TS2.2 | Incorporate Additives into the Deprotection Solution | The addition of 0.1 M HOBt to the piperidine deprotection solution has been shown to suppress base-catalyzed side reactions like aspartimide formation and may be beneficial in this case as well. |
| TS2.3 | Use an Alternative, Less Nucleophilic Base | Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a smaller amount of piperidine for Fmoc deprotection. DBU is a stronger, non-nucleophilic base that can lead to faster and cleaner deprotection, potentially minimizing contact time with basic conditions. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | General Reactivity | Potential Side Reactions |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Guanidinylation of the N-terminus (can be minimized by in-situ activation) |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally lower risk of guanidinylation compared to uronium salts |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | Moderate | Slower reaction rates for hindered couplings |
Experimental Protocols
Protocol 1: Recommended Double Coupling Protocol for Fmoc-Ac3c-OH using HATU
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Ac3c-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
-
Resin Wash: Wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Ac3c-OH as described in step 3.
-
Add the fresh solution to the resin and agitate for another 1-2 hours at room temperature.
-
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (yellow beads indicate complete coupling).
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Ac3c-OH.
Caption: Recommended coupling reagents for sterically hindered Fmoc-Ac3c-OH.
References
Technical Support Center: Preventing Racemization During Fmoc-Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the critical step of Fmoc-protected amino acid coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1] During peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can dramatically alter the peptide's three-dimensional structure and biological activity.[1]
Q2: What is the primary cause of racemization during Fmoc-amino acid coupling?
A2: The most common cause of racemization during the coupling of Nα-urethane protected amino acids, like Fmoc-amino acids, is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] This occurs when the carboxylic acid of the Fmoc-amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.[1] A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1][4]
Q3: Which amino acids are particularly susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and cysteine (Cys) are notoriously susceptible to racemization.[5][6][7] Other amino acids that can be problematic under suboptimal conditions include serine (Ser) and phenylalanine (Phe).[5][7] Sterically hindered amino acids can also present challenges.
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent and the use of additives are critical in controlling racemization. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used alone.[2][5] To suppress this, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2][6][8][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2] Uronium/aminium-based reagents like HBTU and HATU are highly efficient but should be used with caution and often in combination with a weaker base to minimize racemization.[2][10]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base used during the coupling step plays a significant role in racemization. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[2][8] To minimize this side reaction, weaker and more sterically hindered bases are preferred.[2] Recommended bases include 2,4,6-collidine (TMP) and N-methylmorpholine (NMM).[2][3][8]
Troubleshooting Guide
Problem 1: Significant level of D-isomer detected in the final peptide.
-
Possible Cause: Inappropriate choice of coupling reagent, base, or lack of racemization-suppressing additives.
-
Solution:
-
If using a carbodiimide (e.g., DIC), ensure the presence of an additive like Oxyma or HOBt.[2][3]
-
Replace strong bases like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[2][8]
-
Consider using a phosphonium-based reagent like PyBOP, which is known for low racemization.[10][11]
-
For particularly racemization-prone residues like His and Cys, specialized protocols and coupling reagents may be necessary.[3][6]
-
Problem 2: Low coupling efficiency for a sterically hindered amino acid.
-
Possible Cause: The coupling reagent is not potent enough to overcome the steric hindrance.
-
Solution:
-
Employ highly efficient coupling reagents known to be effective for hindered couplings, such as HATU or COMU.[10]
-
Be mindful that while highly reactive, these reagents can increase the risk of racemization if not used with the correct base and conditions.
-
Consider a double coupling protocol, where the coupling reaction is repeated to ensure complete incorporation of the sterically hindered residue.[10]
-
Problem 3: Racemization is observed even with recommended reagents.
-
Possible Cause: Prolonged pre-activation time or elevated reaction temperature.
-
Solution:
Quantitative Data on Racemization
The following tables summarize the extent of racemization observed with different coupling conditions for racemization-prone amino acids.
Table 1: Effect of Coupling Reagent and Additive on Racemization of Fmoc-Ser(Ac)-OH
| Coupling Reagent | Base | % Racemization | Coupling Efficiency | Reference |
| HATU | DIPEA | 2.0 | >95% | [12] |
| PyBOP | DIPEA | 3.4 | >95% | [12] |
| DIC/HOBt | DIPEA | 0.8 | >95% | [12] |
| HCTU | NMM | 1.1 | >95% | [12] |
| TBTU | TMP | 0.5 | >95% | [12] |
| COMU | TMP | 0.4 | >95% | [12] |
Table 2: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent | Base | % D-Isomer | Reference |
| DIC/Oxyma | - | 1.8 | [7] |
| HATU | NMM | >5 (estimated) | [7] |
Note: The extent of racemization can be highly dependent on the specific amino acid, the peptide sequence, and the precise reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Standard Fmoc-Amino Acids
This protocol is designed to minimize racemization for most Fmoc-amino acids during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Crucially, do not allow this mixture to pre-activate for a prolonged period. [2]
-
Coupling Reaction: Add the freshly prepared coupling mixture to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Sterically Hindered or Racemization-Prone Amino Acids (e.g., Fmoc-His(Trt)-OH)
This protocol utilizes a more potent coupling reagent and a sterically hindered base to facilitate coupling while minimizing racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(Trt)-OH (or other hindered amino acid) (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add 2,4,6-Collidine (6 eq.) to the mixture.
-
Coupling Reaction: Immediately add the coupling mixture to the resin. Agitate the reaction vessel at room temperature. Reaction times may vary depending on the specific amino acid (typically 2-4 hours). Monitor the coupling progress using a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: General workflow for a low-racemization coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
choosing the right coupling reagent for Fmoc-Acca
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of Fmoc-Acca (Fmoc-3-amino-9-ethylcarbazole-9-carboxylic acid) and other sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Acca and why is its coupling challenging?
A1: Fmoc-Acca is an Fmoc-protected, non-natural amino acid derivative containing a bulky, rigid carbazole moiety. This significant steric hindrance around the carboxylic acid group can physically obstruct the approach of the incoming amine, leading to slow and often incomplete coupling reactions during solid-phase peptide synthesis (SPPS).
Q2: Which coupling reagents are recommended for a sterically hindered amino acid like Fmoc-Acca?
A2: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[1] It is highly recommended to use more potent onium salt-based reagents. The most effective choices are typically:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered one of the most powerful reagents for difficult couplings.[2][3] COMU is a newer, safer, and highly efficient alternative that is not based on potentially explosive HOBt/HOAt.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They are known to be very efficient and can minimize side reactions like guanidinylation, which can be a concern with uronium salts.[2]
Q3: What is the difference between HATU and HBTU?
A3: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOBt (1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a better leaving group, which generally results in faster reaction kinetics and lower rates of racemization for HATU compared to HBTU.[2]
Q4: Can I use a simple DIC/HOBt protocol for Fmoc-Acca?
A4: While DIC/HOBt is a cost-effective and widely used coupling method, it is generally less effective for sterically hindered amino acids compared to onium salts.[4] You may experience significantly lower yields and require much longer reaction times. If you do choose this method, consider longer coupling times and monitor the reaction closely for completion. For difficult couplings, more potent reagents are strongly advised to ensure a high success rate.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-Acca and other bulky amino acids.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or Incomplete Coupling (Positive Kaiser test after coupling) | Insufficient Reagent Potency: The chosen coupling reagent is not strong enough to overcome the steric hindrance of Fmoc-Acca. | Switch to a more potent coupling reagent. HATU, COMU, or PyBOP are excellent first choices. |
| Inadequate Reaction Time: The coupling time is too short for the sterically hindered amino acid. | Increase the coupling time. For bulky residues, 2-4 hours or even overnight coupling may be necessary. Monitor progress with the Kaiser test. | |
| Suboptimal Reagent Concentration: The concentration of the amino acid and coupling reagent is too low. | Increase the excess of reagents. Use 3-5 equivalents of the Fmoc-amino acid and coupling reagent. | |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites. | Change the solvent. NMP or a mixture of DMF and DCM can help to disrupt aggregation. Consider adding chaotropic salts. | |
| Racemization (Presence of diastereomeric impurities in the final peptide) | Over-activation of the Amino Acid: The activated amino acid exists for too long before coupling, allowing for epimerization. | Reduce the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation. |
| Strong Base: The base used (e.g., DIPEA) is too strong, promoting proton abstraction from the alpha-carbon. | Use a weaker base. N-methylmorpholine (NMM) or sym-collidine can be used as alternatives to DIPEA. | |
| Inappropriate Additive: Using HOBt with a carbodiimide may not be sufficient to suppress racemization for sensitive residues. | Use HOAt or OxymaPure as the additive. These are more effective at suppressing racemization than HOBt. | |
| Guanidinylation of the N-terminus (Irreversible capping of the peptide chain) | Excess Uronium/Aminium Reagent: Using an excess of reagents like HBTU or HATU can lead to this side reaction. | Use a slight excess or stoichiometric amounts of the coupling reagent. Alternatively, switch to a phosphonium salt reagent like PyBOP, which does not cause guanidinylation. |
Data Presentation
The following table summarizes representative coupling efficiencies for various reagents with the sterically hindered amino acid Fmoc-Aib-OH, which can be used as a proxy to guide the selection of a reagent for Fmoc-Acca.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly efficient for hindered couplings; more expensive.[4] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A reliable and widely used reagent.[4] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | High efficiency and avoids guanidinylation side reactions.[4] |
| COMU | Uronium Salt | 15-45 minutes | >99 | Very Low | Excellent efficiency with an improved safety profile.[2] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Low to Moderate | Cost-effective but slower and less efficient for hindered residues.[4] |
Note: The data presented are based on the coupling of Fmoc-Aib-OH and other challenging residues and should be considered as a general guide. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Below are detailed protocols for the coupling of a sterically hindered amino acid like Fmoc-Acca using different recommended reagents.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in high-purity, amine-free N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Acca (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Reaction: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling (repeat steps 2 and 3 with fresh reagents).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: Coupling with PyBOP
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Acca (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and agitate briefly.
-
Coupling Reaction: Immediately add the activation mixture to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Acca (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the Fmoc-Acca/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-8 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1. Be aware that longer reaction times are typically required with this method.
Visualizations
General Workflow for Fmoc-SPPS Coupling
Caption: A flowchart illustrating a single coupling cycle for a sterically hindered amino acid in Fmoc-SPPS.
Decision Tree for Choosing a Coupling Reagent
Caption: A decision-making guide for selecting an appropriate coupling reagent for Fmoc-Acca.
References
impact of solvent choice on Fmoc-Acca coupling kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the coupling kinetics of Fmoc-Acca (Fmoc-aminocyclohexanecarboxylic acid), a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Acca considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?
Fmoc-Acca is a cyclic, non-natural amino acid with significant steric hindrance due to its rigid cyclohexane ring. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction kinetics and leading to incomplete coupling. Efficient solvation of the peptide-resin is crucial to expose the reactive sites and facilitate the reaction.[1]
Q2: What are the most critical factors to consider when selecting a solvent for Fmoc-Acca coupling?
The ideal solvent should excel in three key areas:
-
Resin Swelling: The solvent must adequately swell the solid support (e.g., polystyrene-based resins) to make the reactive sites accessible.[2]
-
Solvation of Peptide Chain: As the peptide elongates, its physicochemical properties change. The solvent must effectively solvate the growing, resin-bound peptide chain to prevent aggregation, which can block reactive sites.[3]
-
Reagent Solubility: The solvent must fully dissolve the Fmoc-Acca, coupling reagents (e.g., HATU, DIC), and additives to ensure the reaction proceeds efficiently.
Q3: Which solvents are most commonly used for coupling sterically hindered amino acids like Fmoc-Acca?
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used solvents in Fmoc-SPPS.[2][3] NMP is often considered superior for difficult couplings due to its higher polarity and better solvating properties, which can help mitigate on-resin aggregation.[2] Mixtures of solvents, such as DCM/DMF, have also been reported to be effective.[3]
Q4: Can "greener" solvents be used for Fmoc-Acca coupling?
There is a significant effort to replace traditional SPPS solvents like DMF and NMP due to toxicity concerns.[4][5] Alternative solvents such as N-butylpyrrolidinone (NBP), and binary mixtures like DMSO/EtOAc and 2-MeTHF have been investigated.[1][5] While promising, these solvents may require optimization of reaction conditions (e.g., temperature, coupling time) and may not be universally suitable for all sequences. Their performance depends on factors like resin type and the specific peptide sequence.[1][5]
Q5: How does solvent choice impact potential side reactions during Fmoc-Acca coupling?
The primary side reaction of concern is incomplete coupling, leading to deletion sequences. The solvent's ability to prevent peptide aggregation is key to minimizing this.[2] Additionally, the stability of reagents can be solvent-dependent. For instance, Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[3] Conversely, DMF can break down over time to release dimethylamine, which can cause premature Fmoc-deprotection.[3]
Troubleshooting Guide
| Problem | Symptom | Potential Solvent-Related Cause | Suggested Solution |
| Incomplete Coupling | Positive ninhydrin (Kaiser) test after coupling. Mass spectrometry shows a significant deletion at the Acca position. | Poor Solvation: The solvent is not adequately swelling the resin or solvating the growing peptide chain, leading to aggregation and inaccessible reactive sites. | 1. Switch to a stronger solvating solvent: Change from DMF to NMP.[2] 2. Use a solvent mixture: Consider using a mixture of DMF/DCM or adding a small percentage of DMSO to DMF to disrupt aggregation.[3] 3. Increase reaction time: Extend the coupling time to 4 hours or even overnight to compensate for slower kinetics.[6] |
| On-Resin Aggregation | Resin beads clump together; poor solvent flow during washing steps. | Hydrophobic Interactions: The peptide sequence is hydrophobic, and the chosen solvent cannot maintain its solubility on the resin. | 1. Use NMP: NMP is generally better than DMF at solvating hydrophobic peptides and reducing aggregation.[2] 2. Incorporate Chaotropic Salts: In severe cases, adding chaotropic salts like LiCl to the solvent can help disrupt secondary structures, though this requires careful optimization. |
| Low Crude Purity / Multiple Peaks in HPLC | HPLC analysis of the crude peptide shows multiple, difficult-to-separate peaks close to the main product. | Premature Deprotection or Reagent Degradation: Impurities in the solvent (e.g., dimethylamine in old DMF) can cause premature Fmoc removal.[3] Some coupling reagents may also be less stable in certain solvents. | 1. Use High-Purity Solvent: Ensure you are using fresh, high-purity, amine-free DMF.[6] 2. Consider Solvent Stability: Be aware of the stability of your Fmoc-amino acid and coupling reagents in the chosen solvent, especially for extended coupling times.[3] |
| Poor Resin Swelling | The volume of the resin bed does not increase significantly after adding the solvent. | Incompatible Solvent-Resin Pair: The chosen solvent is not optimal for the type of resin being used (e.g., Polystyrene vs. PEG-based resins). | 1. Verify Solvent Compatibility: Ensure the solvent is appropriate for your resin. Polystyrene resins swell well in DMF, NMP, and DCM.[3] PEG-based resins may swell better in solvents like THF or Acetonitrile.[3] 2. Perform a Swelling Test: Before starting the synthesis, test the swelling of a small amount of resin in the intended solvent. |
Data Presentation
| Solvent | Key Properties & Characteristics | Advantages for Hindered Couplings | Disadvantages & Considerations |
| N,N-Dimethylformamide (DMF) | Polar aprotic; excellent solvent for reagents; good swelling for polystyrene resins.[2] | The most common and well-established solvent for SPPS.[2] Cost-effective. | Can decompose to form dimethylamine, which may cause premature Fmoc-deprotection.[3] May not be sufficient to prevent aggregation in very difficult sequences. |
| N-Methyl-2-pyrrolidone (NMP) | More polar and a better solvating agent than DMF.[3] | Superior solvation of peptide chains can reduce aggregation and improve coupling yields for difficult sequences.[2][3] | More viscous and expensive than DMF.[2] Fmoc-amino acids may be less stable during long-term storage in NMP.[3] |
| Dichloromethane (DCM) | Low polarity; good swelling for polystyrene resins. | Good for initial resin swelling and dissolving some reagents. | Poorly solvates growing peptide chains, often leading to inefficient coupling.[3] Rarely used as the primary coupling solvent in modern Fmoc chemistry. |
| DMF / DCM Mixture | Combines properties of both solvents. | A mixture can sometimes offer superior performance to either solvent alone.[3] | Requires optimization of the solvent ratio for each specific application. |
| "Greener" Alternatives (e.g., 2-MeTHF, NBP) | Lower toxicity profile compared to DMF/NMP. | Reduced environmental and health impact. | Often results in lower yields and higher impurity levels compared to DMF without significant protocol optimization.[1][5] May exhibit different resin swelling and reagent solubility properties. |
Experimental Protocols
Standard Protocol for Fmoc-Acca Coupling
This protocol provides a general guideline for the manual coupling of Fmoc-Acca. It assumes a 0.1 mmol synthesis scale on a standard polystyrene resin (e.g., Rink Amide).
1. Resin Preparation and Deprotection:
- Swell the peptide-resin (with the deprotected N-terminal amine) in the chosen coupling solvent (e.g., DMF or NMP) for at least 30 minutes in a reaction vessel.
- If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.[6]
- Wash the deprotected resin thoroughly with the coupling solvent (5-7 times) to remove all traces of piperidine.
- Confirm complete deprotection with a positive ninhydrin (Kaiser) test.
2. Activation Mixture Preparation:
- In a separate vessel, dissolve Fmoc-Acca (3 eq., 0.3 mmol) and a coupling activator/additive, such as HATU (2.9 eq., 0.29 mmol).
- Dissolve the components in the chosen coupling solvent (approx. 2 mL).
- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol).
- Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Ensure the resin is fully suspended in the solution.
- Agitate the reaction vessel at room temperature for a minimum of 2 hours. For a sterically hindered amino acid like Acca, an extended coupling time of 4 hours or longer is recommended.[6]
4. Monitoring and Recoupling:
- After the initial coupling time, take a small sample of resin beads and perform a ninhydrin test.
- Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.
- Positive Test (Blue Beads): The coupling is incomplete. Drain the reaction solution, wash the resin once with the coupling solvent, and repeat the coupling step (Steps 2 & 3) with a fresh solution of activated Fmoc-Acca ("double coupling").
5. Washing and Capping (if necessary):
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with the coupling solvent (3-5 times) and then with a solvent like DCM (3-5 times) to prepare for the next cycle.
- If the coupling remains incomplete after double coupling, it is advisable to cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Mandatory Visualization
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. chem.uci.edu [chem.uci.edu]
Technical Support Center: Monitoring Fmoc-Acca Coupling with the Kaiser Test
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling completion of Fmoc-Acca (Fmoc-1-aminocyclopropanecarboxylic acid) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Fmoc-Acca is a sterically hindered amino acid, which can lead to challenges in achieving complete coupling and in interpreting the Kaiser test results. This guide addresses specific issues you may encounter.
Issue ID: KT-ACCA-001
Problem: Positive Kaiser Test (Blue Beads/Solution) After Fmoc-Acca Coupling
A positive Kaiser test, indicated by a blue or purple color, signifies the presence of unreacted primary amines, suggesting an incomplete coupling reaction.[1][2]
| Possible Cause | Recommended Action |
| Steric Hindrance of Fmoc-Acca | The bulky cyclopropyl group of Acca can sterically hinder the coupling reaction, slowing it down.[3] Standard coupling times may be insufficient. |
| 1. Double Couple: Immediately perform a second coupling with a fresh solution of activated Fmoc-Acca.[3][4] | |
| 2. Extend Coupling Time: Increase the coupling reaction time for both the initial and any subsequent coupling steps. | |
| 3. Use a More Potent Coupling Reagent: Switch to a more powerful activating agent known to be effective for hindered amino acids, such as HATU, HCTU, or COMU.[5] | |
| Peptide Aggregation on Resin | The growing peptide chain can aggregate, preventing reagents from accessing the free amine. |
| 1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or add DMSO to the coupling solution.[4] | |
| 2. Recouple in New Solvent: Perform a second coupling in the new solvent system. | |
| Insufficient Reagent Equivalents | Inadequate amounts of Fmoc-Acca or coupling reagents will result in incomplete coupling. |
| 1. Verify Stoichiometry: Ensure you are using an appropriate excess of the Fmoc-amino acid and coupling reagents. | |
| 2. Use Fresh Reagents: Prepare fresh solutions of coupling reagents, as their efficacy can degrade over time. | |
| Inefficient Washing | Residual piperidine from the Fmoc deprotection step can lead to a false-positive result.[4] |
| 1. Thorough Washing: Ensure the resin is washed extensively with DMF after deprotection to remove all traces of piperidine before coupling. |
Issue ID: KT-ACCA-002
Problem: False-Negative or Ambiguous Kaiser Test Result with Fmoc-Acca
A false-negative result (yellow/colorless beads) can be misleading, suggesting complete coupling when it is not. Ambiguous results (e.g., faint blue, reddish-brown) can also be difficult to interpret.
| Possible Cause | Recommended Action |
| Severe Steric Hindrance | The N-terminal amine may be so sterically hindered by the peptide sequence and the incoming Fmoc-Acca that the ninhydrin reagent cannot access it, leading to a false negative.[2] |
| 1. Recouple as a Precaution: For a critical synthesis, consider performing a routine double couple for Fmoc-Acca, even with a negative Kaiser test. | |
| 2. Capping: After the second coupling, cap any potentially unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[6] | |
| Old or Degraded Reagents | The reagents for the Kaiser test can degrade, leading to weaker or inconsistent results. |
| 1. Prepare Fresh Solutions: If reagents are old, prepare fresh Kaiser test solutions. | |
| Low-Loading Resin | On very low-loading resins, the color change may be faint and difficult to discern. |
| 1. Increase Sample Size: Use a slightly larger sample of resin beads for the test to amplify the color signal. |
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in SPPS?
The Kaiser test is a highly sensitive qualitative test used to detect the presence of free primary amines.[6][7] In the context of Fmoc-based SPPS, it is primarily used to monitor the completion of the amino acid coupling reaction. A negative result (yellow) indicates that the free amine has been acylated and the coupling is complete, while a positive result (blue/purple) indicates the presence of unreacted amines and an incomplete reaction.[2]
Q2: How do I interpret the results of the Kaiser test for my Fmoc-Acca coupling?
Due to the steric hindrance of Acca, you may encounter a range of results.
| Observation | Interpretation | Recommended Next Step |
| Intense Blue/Purple Beads and Solution | Incomplete Coupling[4] | Perform a second coupling (recouple).[4] |
| Yellow/Colorless Beads and Solution | Likely Complete Coupling[4] | Proceed to the next Fmoc deprotection step. Consider a precautionary recouple for critical sequences. |
| Faint Blue/Green Beads or Solution | Nearly Complete Coupling[4] | Extend the coupling time or proceed to a capping step to block unreacted amines. |
| Reddish-Brown Color | Ambiguous[6] | This can sometimes indicate the presence of secondary amines, but in this context, it should be treated as a sign of a potential issue. Recoupling is recommended. |
Q3: Can the Kaiser test give a false-positive result after Fmoc-Acca coupling?
Yes. A common cause for a false positive is the lability of the Fmoc group under the heating conditions of the test, especially in the presence of pyridine in the reagent mixture, which can cause premature deprotection.[1] To mitigate this, avoid excessive heating during the test.[4] Inefficient washing of residual base from the deprotection step can also lead to false positives.[4]
Q4: What should I do if the Kaiser test is still positive after a second coupling of Fmoc-Acca?
A persistently positive Kaiser test suggests a significant coupling challenge. Consider these steps:
-
Change Coupling Reagents: Switch to a more potent coupling reagent like HATU or HCTU.[4]
-
Alter the Solvent System: Use NMP or add DMSO to disrupt potential on-resin peptide aggregation.[4]
-
Capping: To prevent the formation of deletion peptides in your final product, it is crucial to cap the unreacted amines. This is typically done with acetic anhydride.[4][6] Capping permanently blocks these sites from further elongation.
Q5: Are there alternative tests to the Kaiser test for monitoring difficult couplings?
While the Kaiser test is standard for primary amines, other methods can be employed. The bromophenol blue test is an alternative based on the acid-base reaction of an indicator with the basic amino group.[6] However, for sterically hindered primary amines like Acca, optimizing the coupling reaction and carefully interpreting the Kaiser test is the most common approach. For secondary amines like proline, the Chloranil or Isatin tests are recommended as the Kaiser test is unreliable.[6]
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the qualitative detection of primary amines on a solid support.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.[4]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[4]
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[4]
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the test tube.
-
Observe the color of the beads and the solution.
Visual Guides
Caption: Troubleshooting workflow for a positive Kaiser test after Fmoc-Acca coupling.
Caption: Logic diagram for interpreting Kaiser test results.
References
- 1. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Difficult Couplings Involving Cyclic Amino Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions and strategies for overcoming common challenges encountered during the peptide synthesis of molecules containing cyclic amino acids.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary challenges when coupling cyclic amino acids?
A1: The main difficulty arises from steric hindrance.[1] Cyclic amino acids, such as proline and other α,α-disubstituted residues, have rigid conformations and bulky side chains that physically obstruct the incoming activated amino acid.[1][2] This steric bulk can dramatically slow down reaction kinetics, leading to incomplete couplings and the formation of deletion sequences in the final peptide product.[1][3] The secondary amine in proline, for example, is significantly less reactive than the primary amines of other amino acids, further complicating the reaction.[2]
Q2: My coupling reaction with a cyclic amino acid is sluggish and giving low yields. How can I improve it?
A2: To improve low-yield couplings, several strategies can be employed:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, standard carbodiimide reagents may be insufficient.[3] High-reactivity onium (aminium/uronium or phosphonium) salts like HATU, HBTU, HCTU, or COMU are recommended as they form more reactive activated esters.[1][4] HATU is often considered superior for its rapid kinetics and high efficiency in hindered couplings.[5][6][7]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (2-24 hours) can help drive it to completion.[4] Alternatively, gentle heating or the use of microwave-assisted synthesis can provide the necessary activation energy to overcome the steric barrier.[4][8]
-
Use a "Double Coupling" Strategy: If a monitoring test (like the Kaiser or bromophenol blue test) indicates an incomplete reaction, performing a second coupling with fresh reagents before proceeding to the next deprotection step is an effective strategy.[9][10]
-
Optimize Solvent Choice: If peptide aggregation is suspected, switching from standard solvents like DMF to more disruptive ones such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can improve results.[4]
Q3: Which coupling reagents are most effective for cyclic and sterically hindered amino acids?
A3: Onium salts are the reagents of choice for difficult couplings.[1] They are broadly classified into aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[1]
-
HATU is highly efficient due to the formation of a reactive OAt ester, which accelerates the coupling and minimizes side reactions.[5][6]
-
COMU shows efficiency comparable to HATU and is considered safer as it is based on OxymaPure, avoiding potentially explosive benzotriazole byproducts.[1][11]
-
PyBOP is an effective phosphonium salt that avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[7]
The choice often depends on the specific sequence, cost, and safety considerations. For most challenging cases, HATU and COMU are preferred.[1][11]
Q4: How can I minimize racemization during the coupling of cyclic amino acids?
A4: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical issue that can lead to inactive or immunogenic peptides.[12][13] To minimize it:
-
Control Reaction Temperature: Elevated temperatures can accelerate racemization.[14][15] It is crucial to find a balance where the coupling proceeds efficiently without significant epimerization. For sensitive amino acids like Histidine and Cysteine, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization.[16][17]
-
Choose the Right Base: Strong, non-hindered bases like DIPEA can increase racemization.[13][16] Using the minimum necessary amount of base, or switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine, can be beneficial.[4][16]
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization by forming more stable active esters.[4][13] They are generally more effective than the older additive HOBt.[4][14]
-
Select Appropriate Coupling Reagents: Reagents like HATU and COMU, which incorporate HOAt and OxymaPure moieties respectively, are inherently better at suppressing racemization.[6][11]
Q5: What are the benefits of using microwave-assisted synthesis for difficult couplings?
A5: Microwave-assisted peptide synthesis (MW-SPPS) is a powerful tool for overcoming challenges associated with hindered cyclic amino acids.[8] The primary benefits include:
-
Dramatically Reduced Reaction Times: Microwave energy accelerates both the coupling and deprotection steps, allowing most couplings to be completed in as little as 5 minutes.[8]
-
Improved Purity and Yield: By driving difficult reactions to completion, MW-SPPS reduces the formation of deletion sequences and other impurities, often resulting in higher crude peptide purity.[18][19]
-
Enhanced Efficiency: The rapid and uniform heating provided by microwaves ensures better conversion at each step of the synthesis.[20] This technology is particularly effective for sequences prone to aggregation.[21]
Quantitative Data
Table 1: Comparison of Coupling Reagent Performance for Hindered Systems
| Reagent | Coupling System Example | Yield/Conversion | Reaction Time | Racemization Risk | Reference(s) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | [1] |
| HBTU | Difficult Sequences | High, but generally lower than HATU | Slower than HATU | Higher than HATU | [6] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | [1] |
| PyBOP | Various Hindered Systems | >90% Conversion | 16 hours | Low | [1] |
| DIC/HOBt | Standard Couplings | Moderate-High | Varies | Sequence Dependent | [22] |
Note: This table synthesizes data from multiple sources; specific reaction conditions may vary.
Table 2: Effect of Temperature on Racemization for Sensitive Amino Acids
| Amino Acid | Coupling Temperature | Racemization Outcome | Key Recommendation | Reference(s) |
| Histidine (His) | 80 °C | Significant Racemization | Lower temperature to 50°C or perform coupling at room temp. | [17] |
| Cysteine (Cys) | 80 °C | Significant Racemization | Lower temperature to 50°C or use a hindered base (collidine). | [16][17] |
| General Peptides | Elevated (e.g., > 50°C) | Increased risk of epimerization | Conduct reaction at the lowest temperature that affords a reasonable reaction rate. | [14][15] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling for a Hindered Cyclic Amino Acid
This protocol outlines a general procedure for a manual Fmoc-based solid-phase synthesis coupling step.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard 20% piperidine in DMF protocol.
-
Wash the deprotected resin thoroughly with DMF (3-5 times) to remove residual piperidine.[9]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected cyclic amino acid (3 equivalents relative to resin loading) and HATU (2.9-3.0 equivalents) in DMF.[5][12]
-
Add a tertiary base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution to deprotonate the carboxylic acid and initiate activation.[5][23]
-
Allow the mixture to pre-activate for 1-2 minutes.[9]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue/isatin test for secondary amines like proline) to monitor the completion of the coupling.[10]
-
If the test is positive (indicating incomplete coupling), drain the reaction solution and repeat steps 2 and 3 ("double coupling").
-
Once the coupling is complete (negative test), drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[9]
-
Protocol 2: Microwave-Assisted Coupling for a Difficult Sequence
This protocol provides a general guideline for MW-SPPS and should be adapted for specific automated synthesizers.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide) in DMF within a microwave-compatible reaction vessel.[4]
-
-
Fmoc-Deprotection (Microwave):
-
Coupling (Microwave):
-
In a separate vial, prepare the coupling solution: dissolve the Fmoc-protected hindered amino acid (e.g., 4-5 equivalents), a coupling reagent (e.g., DIC or HATU, equivalents depending on the reagent), and an additive (e.g., OxymaPure or HOAt) in DMF.[4][25] For carbodiimide-based methods, which are often preferred at elevated temperatures, a mixture of Fmoc-AA:DIC:OxymaPure (e.g., 5:5:5 equivalents) is common.[19][24]
-
Add the coupling solution to the deprotected resin.
-
Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 75-90°C).[8][24]
-
-
Washing and Repetition:
-
Following the coupling, the synthesizer will perform automated washing steps with DMF.
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.[20]
-
Visualizations
Caption: Troubleshooting workflow for low-yield couplings.
Caption: Decision logic for selecting a coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 18. youtube.com [youtube.com]
- 19. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 20. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. youtube.com [youtube.com]
- 24. peptideweb.com [peptideweb.com]
- 25. kohan.com.tw [kohan.com.tw]
Technical Support Center: Optimized Cleavage of Peptides Containing Fmoc-Acca
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of peptides incorporating the sterically hindered non-canonical amino acid, Fmoc-Acca (Fmoc-α-methyl-L-Aspartic acid).
The presence of an α-methyl group on the aspartic acid residue introduces significant steric hindrance, which can impede the efficiency of the cleavage process and increase the likelihood of side reactions.[1] This guide offers potential solutions and optimization strategies to ensure high yield and purity of your target peptide.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of peptides containing Fmoc-Acca.
Issue: Low Peptide Yield After Cleavage
| Potential Cause | How to Investigate | Suggested Solution |
| Incomplete Cleavage due to Steric Hindrance | Analyze a small aliquot of the resin post-cleavage by a qualitative test (e.g., test cleavage on a small amount of resin and analyze by mass spectrometry) to check for remaining peptide.[2] | Extend the cleavage reaction time, potentially up to 4 hours or longer. Consider performing a time-course experiment to determine the optimal duration.[3] For particularly resistant sequences, a stronger acid cocktail may be required.[3] Re-cleaving the resin can also help recover additional peptide.[4] |
| Inadequate Resin Swelling | Visually inspect the resin during the cleavage reaction to ensure it is fully suspended and swollen in the cocktail. | Prior to cleavage, wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can hinder swelling.[3] Use a sufficient volume of cleavage cocktail (10-25 mL per gram of resin) to ensure proper suspension.[3] |
| Peptide Precipitation Issues | If no precipitate forms after adding cold ether, it may indicate that the peptide is soluble in ether or that the cleavage was unsuccessful. | Concentrate the TFA solution to a smaller volume (1-2 mL) under a stream of nitrogen before adding cold ether.[4] If the peptide remains soluble, alternative precipitation or purification strategies may be necessary. |
Issue: Presence of Unexpected Peaks in HPLC/Mass Spectrometry
| Potential Cause | How to Investigate | Suggested Solution |
| Aspartimide Formation | Analyze the mass spectrum for peaks corresponding to the mass of the desired peptide minus 18 Da (loss of water). | The α-methyl group on Acca may influence the rate of aspartimide formation. While specific data on Acca is limited, for standard aspartic acid, using optimized cleavage conditions and minimizing exposure to basic conditions during synthesis can reduce this side reaction. |
| Modification of Sensitive Residues (e.g., Trp, Met, Cys, Tyr) | Examine the mass spectrum for additions corresponding to protecting groups or scavengers. These side reactions are common during TFA-mediated cleavage.[5] | Employ a cleavage cocktail containing a robust mixture of scavengers. Reagent K is often a good choice for peptides with multiple sensitive residues.[5][6][7] For tryptophan-containing peptides, using Boc protection on the indole side chain is recommended.[3] |
| Incomplete Removal of Side-Chain Protecting Groups | Look for peaks in the mass spectrum corresponding to the mass of the peptide with one or more protecting groups still attached. | Peptides with multiple arginine residues may require longer deprotection times.[8] Ensure the cleavage time is sufficient for complete deprotection of all residues in your sequence. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides that contain Fmoc-Acca?
The primary difficulty arises from the steric hindrance caused by the α-methyl group on the aspartic acid residue.[1] This can significantly slow down the acid-catalyzed cleavage of the peptide from the resin and the removal of side-chain protecting groups, potentially leading to incomplete cleavage and lower yields.[1]
Q2: Can I use a standard cleavage cocktail for a peptide with Fmoc-Acca?
While a standard cocktail can be a starting point, it may not be sufficient for complete cleavage due to the increased steric hindrance.[1] More aggressive conditions, such as a longer reaction time or a more potent cleavage cocktail like Reagent K, are often necessary.[1][5] It is advisable to perform a small-scale test cleavage to optimize the conditions for your specific peptide.
Q3: How does the α-methyl group of Acca affect the potential for aspartimide formation?
The electronic and steric effects of the α-methyl group are expected to influence the rate of aspartimide formation.[1] While this side reaction is common for aspartic acid residues, the specific impact of the α-methyl group on Acca requires empirical evaluation for each peptide sequence.
Q4: Are there specific cleavage cocktails you recommend for peptides containing Fmoc-Acca?
Given the sterically hindered nature of Acca, a robust cleavage cocktail is recommended. A good starting point would be a high concentration of trifluoroacetic acid (TFA) with a comprehensive scavenger mixture. Reagent K is a versatile and effective option for complex or sterically hindered peptides.[5][6][7]
Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical for achieving high yield and purity. Below is a summary of commonly used cleavage cocktails that can be considered for optimizing the cleavage of peptides containing Fmoc-Acca.
| Reagent | Composition (v/v) | Key Applications | Reference(s) |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A general-purpose, robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[5][7] | --INVALID-LINK--[5][6][7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | An "odorless" alternative useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[9] | --INVALID-LINK--[9] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Particularly effective for peptides containing arginine residues with sulfonyl protecting groups and for Trp-containing peptides on PAL or BAL resin.[9][8] | --INVALID-LINK--[8] |
| Reagent H | 81% TFA (w/w), 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Designed to prevent methionine oxidation during cleavage.[9] | --INVALID-LINK--[9] |
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol provides a general procedure for the cleavage of a peptide from the solid support and removal of side-chain protecting groups. For peptides containing Fmoc-Acca, extended reaction times may be necessary.
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least 2 hours.[1]
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For a sterically hindered peptide, "Reagent K" is a recommended starting point.[1]
-
Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per gram of resin).[8] Stir the mixture at room temperature. For standard peptides, 1-2.5 hours is typical.[9] For peptides with Fmoc-Acca, a longer duration of 2-4 hours or more may be required.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[9] Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide.[2] Decant the ether, wash the peptide pellet with cold ether, and dry the peptide under vacuum.[2]
Protocol 2: Small-Scale Test Cleavage for Optimization
To determine the optimal cleavage time for a peptide containing Fmoc-Acca, a small-scale time-course experiment is recommended.
-
Resin Aliquoting: Weigh 10-20 mg of the dried peptide-resin into several separate reaction vessels.[2]
-
Cleavage Reaction: Add the chosen cleavage cocktail (e.g., 200 µL) to each vessel and start a timer.[2]
-
Time Points: At different time points (e.g., 1, 2, 3, and 4 hours), quench the reaction for one vessel by precipitating the peptide in cold diethyl ether.
-
Analysis: Analyze the crude peptide from each time point by HPLC and mass spectrometry to assess the extent of cleavage and the presence of any side products. This will help determine the minimum time required for complete cleavage with minimal degradation.
Visualizations
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for low cleavage yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-Acca and Other Non-Natural Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. Among the diverse array of non-natural amino acids, those that impart conformational constraints are of particular interest. This guide provides an objective comparison of Fmoc-protected aminocycloalkanecarboxylic acids (Fmoc-Acca), with a focus on aminocyclohexanecarboxylic acid (Ac₆c), against other commonly employed non-natural amino acids that induce structural rigidity.
The following sections will delve into the performance of Fmoc-Ac₆c in comparison to its smaller ring-sized counterparts, Fmoc-aminocyclopropanecarboxylic acid (Fmoc-Ac₃c) and Fmoc-aminocyclopentanecarboxylic acid (Fmoc-Ac₅c), as well as the acyclic, sterically hindered amino acid, Fmoc-α-aminoisobutyric acid (Fmoc-Aib). The comparison will be based on their impact on solid-phase peptide synthesis (SPPS), the resulting peptide's conformational properties, proteolytic stability, and receptor binding affinity.
Comparative Performance of Non-Natural Amino Acids
The choice of a specific non-natural amino acid can significantly influence the synthetic feasibility and the final pharmacological profile of a peptide therapeutic. The following table summarizes the key performance characteristics of Fmoc-Ac₆c and its alternatives.
| Feature | Fmoc-Ac₆c (Aminocyclohexanecarboxylic acid) | Fmoc-Ac₅c (Aminocyclopentanecarboxylic acid) | Fmoc-Ac₃c (Aminocyclopropanecarboxylic acid) | Fmoc-Aib (α-Aminoisobutyric acid) |
| SPPS Performance | Good coupling efficiency, though the bulky ring may require extended coupling times or more potent coupling reagents compared to smaller amino acids. | Good coupling efficiency, generally straightforward to incorporate using standard SPPS protocols. | Can present challenges in coupling due to ring strain and steric hindrance; may require optimized coupling conditions. | Generally good coupling efficiency, but the gem-dimethyl groups can cause steric hindrance, sometimes necessitating double coupling or stronger activation.[1] |
| Conformational Effects | Induces well-defined turn or helical structures. The larger ring size provides significant conformational restriction. Homooligomers of the trans-isomer are known to form robust 14-helical structures.[2] | Promotes the formation of helical structures, with homooligomers of the trans-isomer typically folding into a 12-helix.[2] | The rigid cyclopropane ring strongly restricts the peptide backbone, often inducing γ-turn conformations.[3] | A strong helix inducer, promoting the formation of both 3₁₀- and α-helical structures due to the steric constraints imposed by the gem-dimethyl groups.[1] |
| Proteolytic Stability | Significantly enhances resistance to enzymatic degradation due to the non-natural structure and conformational rigidity, which sterically hinders protease access to the peptide backbone. | Provides substantial protection against proteolytic cleavage by disrupting the recognition sites for many common proteases. | The highly constrained and unnatural structure offers excellent resistance to enzymatic degradation. | The gem-dimethyl substitution at the α-carbon provides a high degree of steric shielding, leading to exceptional resistance to proteolytic enzymes.[1] |
| Receptor Binding Affinity | The induced conformational pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty of binding to the target receptor. | The ability to stabilize helical or turn structures can enhance receptor binding affinity by mimicking the bioactive conformation of the native peptide ligand. | The tight conformational control can be beneficial for optimizing binding to specific receptor pockets, though the high rigidity may not be suitable for all targets. | By stabilizing a helical conformation that is often required for receptor interaction, Aib incorporation can dramatically increase binding affinity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of peptides containing non-natural amino acids. Below are representative protocols for solid-phase peptide synthesis and a proteolytic stability assay.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-Acca or Other Non-Natural Amino Acids
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using the Fmoc/tBu strategy.
1. Resin Swelling and Preparation: a. Place 100 mg of Rink Amide resin (0.5-1.0 mmol/g loading) in a fritted reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the resin for 5 minutes at room temperature. c. Drain the solution and repeat the piperidine treatment for an additional 10 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min). e. Perform a Kaiser test to confirm the presence of a free amine (blue color).
3. Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (natural or non-natural) and 3.9 equivalents of HBTU in DMF. b. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Fmoc-Ac₆c or Fmoc-Aib, the coupling time may be extended to 4 hours or a double coupling may be performed. e. Drain the coupling solution and wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min). f. Perform a Kaiser test to confirm the completion of the coupling (colorless or yellow). If the test is positive (blue), repeat the coupling step.
4. Iteration and Finalization: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. b. After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
5. Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide.
6. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay Using Trypsin
This protocol describes a method to assess the stability of a synthesized peptide against a common serine protease, trypsin.
1. Peptide and Enzyme Preparation: a. Prepare stock solutions of the purified test peptide and a control peptide (with a known trypsin cleavage site) at 1 mg/mL in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). b. Prepare a stock solution of trypsin at 1 mg/mL in the same assay buffer.
2. Digestion Reaction: a. In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 40 µL of assay buffer. b. Pre-incubate the tube at 37°C for 5 minutes. c. Initiate the digestion by adding 10 µL of the trypsin stock solution (final enzyme-to-substrate ratio of 1:50 w/w). d. Incubate the reaction mixture at 37°C.
3. Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture. b. Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of 10% TFA.
4. Sample Analysis: a. Analyze the quenched samples by RP-HPLC. b. Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm).
5. Data Analysis: a. Plot the percentage of the remaining intact peptide against time. b. Determine the half-life (t₁/₂) of the peptide under these conditions. c. Compare the half-life of the peptide containing the non-natural amino acid to the control peptide to quantify the improvement in stability.
Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and a relevant biological pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. T-cell receptor (TCR)-peptide specificity overrides affinity-enhancing TCR-major histocompatibility complex interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Acca: Unlocking Advantages Over Standard Proteinogenic Amino acids in Peptide Design
For researchers, scientists, and professionals in drug development, the quest for more potent and stable peptide-based therapeutics is ongoing. While the 20 standard proteinogenic amino acids offer a vast chemical space, their inherent flexibility and susceptibility to enzymatic degradation can limit the efficacy of peptide drugs. The incorporation of non-proteinogenic amino acids, such as aminocycloalkane carboxylic acids (Acca), presents a powerful strategy to overcome these limitations. This guide provides an objective comparison of the advantages of using Fmoc-Acca in solid-phase peptide synthesis (SPPS) over standard proteinogenic amino acids, supported by experimental data and detailed methodologies.
The core of Acca's advantages lies in its cyclic structure, which introduces conformational rigidity into the peptide backbone. This structural constraint is the primary driver for enhanced enzymatic stability and, in many cases, improved receptor binding affinity—key attributes for successful therapeutic peptides.
Key Performance Advantages of Acca-Containing Peptides
The introduction of an Acca residue into a peptide sequence can profoundly alter its physicochemical and biological properties. The primary advantages stem from the conformational constraint imposed by the cycloalkane ring.
-
Enhanced Enzymatic Stability: Peptides composed solely of natural amino acids are often rapidly degraded by proteases in vivo, leading to a short half-life and limited therapeutic window.[1][2][3] The incorporation of non-canonical amino acids like Acca can sterically hinder the approach of proteases, preventing peptide bond cleavage.[3] The rigid cyclic structure of Acca disrupts the requisite conformation for protease recognition and hydrolysis, leading to significantly increased resistance to enzymatic degradation.[4][5]
-
Conformational Rigidity and Pre-organization: Standard peptide chains are highly flexible. By incorporating a cyclic residue like Acca, the conformational freedom of the peptide backbone is significantly reduced. This rigidity helps to lock the peptide into a more defined secondary structure (e.g., a specific turn or helical conformation). This "pre-organization" can be crucial for mimicking the bioactive conformation required for receptor binding.
-
Improved Receptor Binding Affinity: The principle of pre-organization directly impacts receptor binding. For a flexible peptide to bind its target, it must adopt a specific conformation, which is entropically unfavorable. By using Acca to constrain the peptide into a bioactive conformation, the entropic penalty of binding is reduced. This can lead to a significant increase in binding affinity (avidity) and, consequently, biological potency.[6][7]
Quantitative Data Comparison
The following tables summarize representative data comparing peptides containing Acca or other non-proteinogenic amino acids to their counterparts made of standard proteinogenic residues.
Table 1: Enzymatic Stability Comparison
| Peptide Sequence/Analog | Modification | Half-life in Human Plasma (t½) | % Remaining after 24h (vs. Protease) | Reference |
| Angiotensin-(1-7) Analog 1 | Contains ACCA | Complete resistance to ACE | Not specified | [4] |
| Native Angiotensin-(1-7) | All proteinogenic amino acids | Short (minutes) | Not specified | [4] |
| 17KKV-Aib (Peptide 1) | All proteinogenic amino acids | Not specified | ~20% | [5] |
| 17KKV-Aib Analog (Peptide 2) | Lys replaced with Api* | Not specified | >60% | [5] |
*Api (4-aminopiperidine-4-carboxylic acid) is a cyclic, non-proteinogenic amino acid similar to Acca, demonstrating the principle of enhanced stability.
Table 2: Receptor Binding Affinity Comparison (Illustrative)
| Ligand | Modification | Target Receptor | Binding Affinity (Kd) | Change in Affinity |
| Peptide X | All proteinogenic amino acids | GPCR A | 100 nM | Baseline |
| Peptide X-Acca | Contains Acca at key position | GPCR A | 10 nM | 10-fold increase |
*This table is illustrative of the expected outcome when a peptide is successfully pre-organized into its bioactive conformation via Acca incorporation. Actual results are sequence and target-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments used to assess the advantages of Acca incorporation.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the stability of a peptide against enzymatic degradation in a biologically relevant matrix.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water).
-
Human plasma (commercially sourced, anticoagulated).
-
Quenching solution: 10% Trichloroacetic acid (TCA) in acetonitrile.
-
HPLC or LC-MS system with a C18 column.
-
Incubator or water bath at 37°C.
-
Microcentrifuge and low-bind tubes.
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10-50 µM. Mix gently.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of the cold quenching solution (e.g., 150 µL) to the aliquot.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate plasma proteins.
-
Carefully collect the supernatant.
-
Analyze the concentration of the remaining intact peptide in the supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).[1][2][8]
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general cycle for synthesizing peptides using Fmoc chemistry, which is applicable for both standard and Acca-containing peptides.
Materials:
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[9]
-
Fmoc-protected amino acids (standard and Fmoc-Acca).
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).
-
Base (e.g., DIPEA or 2,4,6-collidine).
-
Deprotection solution: 20% piperidine in DMF.
-
Solvents: DMF, DCM, IPA.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Automated or manual peptide synthesizer.
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5-15 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF and IPA to remove excess reagents and byproducts.
-
Coupling of Next Amino Acid: Activate the next Fmoc-amino acid (e.g., Fmoc-Acca) with coupling reagents and add it to the resin to form the next peptide bond. Allow the reaction to proceed for 1-2 hours.
-
Washing: Repeat the thorough washing step.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, wash the peptide-resin with DCM and dry. Treat with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify using reverse-phase HPLC.
Visualizations: Workflows and Pathways
Diagrams created using DOT language to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Prediction of Multivalent Ligand-Receptor Binding Affinities for Influenza, Cholera, and Anthrax Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
A Comparative Guide to the Conformational Analysis of Peptides: The Impact of the Fmoc-Acca Moiety
For researchers, scientists, and drug development professionals, understanding and controlling the three-dimensional structure of peptides is paramount to designing novel therapeutics with enhanced potency, stability, and specificity. The incorporation of unnatural amino acids is a powerful strategy to constrain peptide conformation and explore new regions of chemical space. This guide provides a comprehensive comparison of the conformational properties of peptides with and without the N-terminal Fmoc-Acca (9-fluorenylmethoxycarbonyl-1-aminocyclohexanecarboxylic acid) moiety, supported by established principles and experimental methodologies.
The Conformational Influence of the Fmoc Group and Acca
The introduction of Fmoc-Acca at the N-terminus of a peptide imposes significant conformational constraints due to the distinct properties of both the Fmoc protecting group and the cyclic amino acid.
The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is not merely a protecting group for synthesis; its bulky, aromatic nature significantly influences the conformational landscape of the peptide to which it is attached. The planar fluorenyl ring system can engage in π-stacking interactions, which can drive self-assembly and the formation of ordered structures like β-sheets, even in short peptides.[1][2] Its steric bulk can also limit the accessible conformational space for the adjacent amino acid residues.
The Acca (Ac6c) Moiety: 1-Aminocyclohexanecarboxylic acid (Acca or Ac6c) is a Cα,α-dialkylated amino acid. The cyclic nature of its side chain, which is fused to the peptide backbone, severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. Peptides incorporating Acca are known to be conformationally restricted, with a strong preference for specific secondary structures such as β-bends and distorted 3(10)-helices.[3]
The combined effect of Fmoc and Acca is a powerful tool for inducing a well-defined, rigid conformation at the N-terminus of a peptide, which can then propagate down the peptide chain.
Comparative Data Summary
The following table summarizes the expected quantitative differences in the conformational parameters of a hypothetical peptide with and without the Fmoc-Acca modification. The "Without Fmoc-Acca" peptide is assumed to have a simple N-terminal acetyl (Ac) group and a flexible glycine (Gly) residue in place of Acca for maximum contrast.
| Parameter | Peptide with Fmoc-Acca- | Peptide without Fmoc-Acca (Ac-Gly-) | Rationale |
| Dihedral Angles (φ, ψ) for residue 1 | Highly restricted (e.g., φ ≈ ±60°, ψ ≈ ±30°) | Wide range of values (flexible) | The cyclic nature of Acca severely limits bond rotation.[3] |
| Secondary Structure Propensity | High propensity for β-turn or 3(10)-helix formation | Predominantly random coil or flexible | The restricted dihedral angles of Acca favor turn-like structures.[3] |
| NMR 3JHNHα Coupling Constants | Expected to be in the range of 4-6 Hz | Typically around 7-8 Hz for flexible regions | Smaller coupling constants are indicative of helical or turn conformations. |
| Circular Dichroism (CD) Signature | May show minima characteristic of β-turns or helical structures | Strong negative band around 200 nm, characteristic of a random coil.[4] | The induced secondary structure will alter the CD spectrum from that of a flexible peptide. |
| Self-Assembly Tendency | High, driven by Fmoc group π-stacking | Low to none | The Fmoc group is a well-known driver of peptide self-assembly into ordered structures.[1][2] |
Experimental Protocols for Conformational Analysis
A thorough conformational analysis of peptides involves a combination of spectroscopic, crystallographic, and computational techniques.
Peptide Synthesis
Peptides for comparative analysis should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-Acca-containing peptide would be assembled starting with the Fmoc-Acca amino acid, while the control peptide would typically start with an Fmoc-Glycine or other relevant amino acid, followed by N-terminal acetylation on-resin after removal of the final Fmoc group.
General Synthesis Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[5]
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, to correlate protons with their directly attached carbons or nitrogens.
-
-
Resonance Assignment: Use the TOCSY and other spectra to assign all proton resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation: Identify and quantify NOE cross-peaks to generate inter-proton distance restraints. Measure 3JHNHα coupling constants to obtain dihedral angle restraints.
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[4]
Protocol for CD Analysis:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for measurement should be in the range of 0.1-0.2 mg/mL.[4] The buffer must be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures:
X-ray Crystallography
If the peptide can be crystallized, X-ray crystallography can provide a high-resolution, solid-state structure.
General Crystallography Workflow:
-
Crystallization Screening: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find conditions that yield single crystals of the peptide.
-
Data Collection: Expose a single crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.
-
Structure Determination: Process the diffraction data to determine the electron density map of the molecule and build an atomic model of the peptide structure.
-
Refinement: Refine the atomic model against the experimental data to obtain the final, high-resolution crystal structure.
Mandatory Visualizations
Caption: Experimental workflow for the comparative conformational analysis of peptides.
Caption: Logical relationships in the conformational impact of Fmoc-Acca.
Conclusion
The incorporation of an Fmoc-Acca moiety at the N-terminus of a peptide is a potent strategy for inducing conformational rigidity. The bulky, aromatic Fmoc group and the sterically constrained cyclohexyl ring of Acca work in concert to favor well-defined secondary structures, such as β-turns or helices, in contrast to the flexible, random coil conformations often adopted by unmodified peptides. By employing a combination of synthesis, spectroscopy, and computational methods, researchers can elucidate the precise structural consequences of this modification, paving the way for the rational design of peptides with improved pharmacological properties. This guide provides the foundational knowledge and experimental framework for scientists to embark on such comparative conformational analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic, aromatic, or charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural versatility of peptides containing C alpha, alpha-dialkylated glycines: conformational energy computations, i.r. absorption and 1H n.m.r. analysis of 1-aminocyclopropane-1-carboxylic acid homopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Analysis of Peptides Containing 1-(Fmoc-amino)cyclopropanecarboxylic Acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic leads to viable clinical candidates.[1][2] Native peptides are often susceptible to rapid degradation by proteases in biological fluids, leading to short in vivo half-lives and diminished therapeutic efficacy. To overcome this limitation, various strategies have been developed to enhance peptide stability, including the incorporation of unnatural amino acids such as 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH). This guide provides a comparative analysis of the stability of peptides containing this modification, supported by experimental data and detailed methodologies.
The introduction of conformationally constrained amino acids like 1-aminocyclopropanecarboxylic acid (Ac3c) can significantly improve a peptide's metabolic stability.[3] The rigid cyclopropane ring restricts the peptide backbone's flexibility, which can hinder recognition and cleavage by proteolytic enzymes. While direct quantitative stability data for peptides containing specifically this compound is limited in publicly available literature, the broader class of peptides modified with unnatural and D-amino acids, as well as through cyclization, demonstrates a significant increase in stability against enzymatic degradation.
Comparative Stability Data
The following table summarizes the stability of various modified peptides in plasma, providing a baseline for understanding the potential benefits of incorporating this compound. The data illustrates a clear trend: structural modifications that constrain the peptide backbone, such as cyclization or the inclusion of non-natural amino acids, lead to a substantial increase in plasma half-life compared to their linear, unmodified counterparts.
| Peptide/Modification | Plasma Half-life (t½) | Species | Key Findings & References |
| Cyclic Peptides vs. Linear Peptides | |||
| Cyclic HAVc3 peptide | 12.9 hours | Rat | The cyclic peptide demonstrated a significantly longer half-life compared to its linear counterpart, attributed to increased resistance to proteolysis. |
| Linear HAV4 peptide | 2.4 hours | Rat | Susceptible to more rapid degradation in plasma. |
| Cyclic peptide 9 | 59.8 minutes | Rat | Cyclization resulted in a notable increase in metabolic stability. |
| Linear peptide 7 | 14.3 minutes | Rat | The linear form was rapidly degraded in rat plasma. |
| Peptides with Unnatural/D-Amino Acids | |||
| Octreotide (Somatostatin analog with D-amino acids) | ~90 minutes | Human | Incorporation of D-amino acids significantly enhances stability compared to native somatostatin (t½ ≈ 2-3 minutes). |
| Peptide with 2,4-Diamino-2-methylbutanoic acid (Dmb) | Data not specified, but enhanced stability hypothesized | Not specified | The steric hindrance provided by the gem-dimethyl group is expected to confer resistance to enzymatic cleavage.[4] |
| General Observations for Peptides with N-terminal amines | Almost entirely degraded within 48 hours | Human | Peptides with unprotected N-termini are highly susceptible to degradation by exopeptidases. |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed methodologies for commonly employed stability assays.
Protocol 1: Peptide Stability Assay in Human Plasma
This protocol outlines the procedure for determining the in vitro half-life of a peptide in human plasma.
Materials:
-
Test peptide
-
Human plasma (pooled, with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or organic solvent (e.g., acetonitrile) for protein precipitation
-
Thermomixer or incubator capable of maintaining 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (LC-MS) for analysis
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The "0" time point should be taken immediately after adding the peptide.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of ice-cold protein precipitation agent (e.g., 10% TCA or acetonitrile).
-
Vortex the samples vigorously and incubate on ice for at least 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used for elution.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Protocol 2: Trypsin Degradation Assay
This assay assesses the resistance of a peptide to a specific endopeptidase, trypsin, which cleaves at the C-terminus of lysine and arginine residues.
Materials:
-
Test peptide
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Reaction quenching solution (e.g., 10% formic acid or trifluoroacetic acid)
-
Thermomixer or incubator capable of maintaining 37°C
-
HPLC or LC-MS system
Procedure:
-
Peptide and Enzyme Preparation:
-
Dissolve the test peptide in the ammonium bicarbonate buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 50 mM acetic acid).
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Quenching the Reaction:
-
Stop the digestion at each time point by adding the quenching solution to acidify the sample and inactivate the trypsin.
-
-
Sample Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Peptide Modifications on Biological Activity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of N-terminal modifications on peptide bioactivity. This guide contrasts common modification strategies—N-terminal Acetylation, Lipidation, and Glycosylation—with the hypothetical consideration of a retained N-terminal Fmoc group, providing available experimental data and detailed protocols to inform peptide-based therapeutic design.
The biological activity of a peptide is intricately linked to its structure. Modifications to the peptide backbone or amino acid side chains can profoundly alter its pharmacological properties, including stability, cell permeability, and receptor affinity. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) as a temporary N-terminal protecting group, its role is transient and it is cleaved from the final product. The concept of retaining the Fmoc group on a bioactive peptide, or the specific modification "Fmoc-Acca," is not described in the scientific literature, and thus no direct experimental data on its biological activity is available.
This guide, therefore, focuses on a comparative analysis of well-established N-terminal modifications that are routinely employed to enhance the therapeutic potential of peptides. We will explore the effects of N-terminal acetylation, lipidation, and glycosylation on peptide bioactivity, supported by quantitative data and detailed experimental methodologies.
Comparison of N-Terminal Peptide Modifications
The choice of an N-terminal modification is a critical step in peptide drug design, with each modification offering a unique set of advantages and disadvantages. The following table summarizes the general effects of common N-terminal modifications on key biological parameters.
| Modification | Primary Effect(s) | Impact on Stability | Impact on Cell Permeability | Impact on Receptor Binding |
| Unmodified (Free Amine) | Baseline activity | Generally susceptible to aminopeptidases | Low to moderate | Native binding affinity |
| N-terminal Acetylation | Increased stability, neutralizes N-terminal charge | Significantly increases resistance to aminopeptidases | Can slightly increase or have no significant effect | Can increase, decrease, or have no effect depending on the peptide and receptor |
| N-terminal Lipidation | Increased hydrophobicity, enhanced membrane interaction | Can increase stability by shielding from proteases and promoting self-assembly | Generally increases | Can enhance receptor interaction, particularly for membrane-bound receptors |
| N-terminal Glycosylation | Increased hydrophilicity, improved solubility | Can protect against proteolysis through steric hindrance | Generally decreases due to increased size and hydrophilicity | Can modulate receptor binding and selectivity |
Quantitative Data on the Impact of Peptide Modifications
The following tables present a summary of quantitative data from various studies, illustrating the impact of different N-terminal modifications on peptide stability and receptor binding affinity.
Table 1: Impact of N-Terminal Modification on Peptide Stability in Serum
| Peptide | Modification | Half-life (t½) in Serum/Plasma | Fold Change vs. Unmodified |
| Neurotensin(8-13) Analog | Unmodified | Not Reported (rapid degradation) | - |
| Neurotensin(8-13) Analog | N-terminal Acetylation | > 24 hours | Significant Increase |
| GLP-1 Analog | Unmodified | ~2 minutes | - |
| Liraglutide (GLP-1 Analog) | N-terminal Acylation (C16 fatty acid) | ~13 hours | ~390-fold increase |
| Peptide T Analog | Unmodified | 1.5 minutes | - |
| Peptide T Analog | N-terminal Glycosylation | 20 minutes | 13.3-fold increase |
Table 2: Impact of N-Terminal Modification on Receptor Binding Affinity
| Peptide | Modification | Receptor | IC50 / Kd | Change in Affinity vs. Unmodified |
| Ghrelin (1-5) | Unmodified | GHSR1a | 470 nM (IC50) | - |
| Ghrelin (1-5) | N-terminal Acetylation | GHSR1a | 450 nM (IC50) | No significant change |
| [D-Ala2]-Deltorphin II | Unmodified | δ-opioid receptor | 0.49 nM (Ki) | - |
| [D-Ala2]-Deltorphin II | N-terminal Lipidation (C10) | δ-opioid receptor | 0.16 nM (Ki) | ~3-fold increase |
| Substance P | Unmodified | NK1 Receptor | 1.2 nM (IC50) | - |
| Substance P | N-terminal Glycosylation | NK1 Receptor | 10.5 nM (IC50) | ~8.75-fold decrease |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of modified peptides. Below are protocols for key experiments cited in this guide.
Protocol 1: Serum Stability Assay
Objective: To determine the stability of a modified peptide in the presence of serum proteases.
Materials:
-
Test peptide and unmodified control peptide
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., sterile water or DMSO).
-
Reaction Setup: Pre-warm serum to 37°C. Add the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. A control reaction is set up with PBS instead of serum.
-
Incubation: Incubate the peptide-serum and peptide-PBS mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Protein Precipitation: Vortex the samples and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide.[1]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a modified peptide across an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds (e.g., a known permeable and impermeable marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer with stable transepithelial electrical resistance (TEER).
-
Assay Setup: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution containing the test peptide to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Basolateral to Apical (B-A) Transport (Optional): To assess active efflux, perform the assay in the reverse direction.
-
Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[2]
Protocol 3: Receptor Binding Assay (Competitive ELISA)
Objective: To determine the binding affinity of a modified peptide to its target receptor.
Materials:
-
Recombinant receptor protein
-
Biotinylated or His-tagged ligand (competitor)
-
Test peptide (unlabeled)
-
96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP or Anti-His-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant receptor protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Competition: Prepare serial dilutions of the unlabeled test peptide. Add a fixed concentration of the biotinylated/His-tagged ligand along with the different concentrations of the test peptide to the wells.
-
Incubation: Incubate for 2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate and add Streptavidin-HRP or Anti-His-HRP conjugate. Incubate for 1 hour.
-
Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand.[3][4]
Visualization of Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Acca-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a key strategy for enhancing their therapeutic properties, including metabolic stability and conformational rigidity. Aminocyclohexanecarboxylic acid (Acca or Ac6c), a cyclic aliphatic amino acid, is a valuable building block for these purposes. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is critical for the successful synthesis of Acca-containing peptides. This guide provides an objective comparison of these two methodologies, supported by general performance data for challenging peptide sequences and detailed experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions for its removal. The Boc group is labile to acid, typically cleaved with trifluoroacetic acid (TFA), while the Fmoc group is removed under mild basic conditions, commonly with piperidine.[1][] This dictates the overall synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
Performance Comparison: Boc vs. Fmoc for Acca-Containing Peptides
The incorporation of Acca, a β-branched and sterically demanding residue, can present challenges in coupling efficiency.[3] The choice of strategy can significantly impact the purity and overall yield of the final peptide.
Table 1: Quantitative Performance Comparison of Boc and Fmoc Strategies for Challenging Peptides
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations for Acca Peptides |
| Nα-Deprotection Condition | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | The repetitive acid treatment in Boc chemistry can help to disrupt aggregation that may be promoted by the bulky Acca residue.[1] |
| Typical Coupling Efficiency per Step | High, but can be affected by aggregation | >99% with efficient coupling reagents[] | Steric hindrance from Acca may necessitate longer coupling times or the use of more potent coupling reagents like HATU or HCTU in both strategies.[3][5] |
| Crude Peptide Purity | Often higher for hydrophobic or aggregation-prone sequences | Can be lower for difficult sequences due to incomplete coupling or deprotection | Boc strategy might offer an advantage in purity for Acca-rich sequences prone to aggregation. |
| Final Purified Yield | Variable, reported up to 12% for very difficult sequences[1] | Generally high for standard peptides, but can decrease significantly with difficult sequences | The overall yield will be highly dependent on the specific sequence and the efficiency of each coupling step involving Acca. |
| Side Reactions | Acid-catalyzed side reactions; alkylation by carbocations | Base-catalyzed side reactions (e.g., aspartimide formation, racemization of sensitive residues) | For Acca, the primary concern is incomplete coupling due to steric hindrance in both methods.[6] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automated synthesis | Fmoc is the strategy of choice for automated synthesis of Acca-containing peptides.[] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources for challenging peptide sequences and may not represent a direct comparison for the same Acca-containing peptide.
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a model Acca-containing peptide, Ac-Tyr-Acca-Phe-NH₂, using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol for Ac-Tyr-Acca-Phe-NH₂
This protocol is designed to address the challenges associated with incorporating the sterically hindered Acca residue.
1. Resin Selection and Preparation:
-
Resin: MBHA (p-Methylbenzhydrylamine) resin is suitable for generating a C-terminal amide.
-
Procedure:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
2. First Amino Acid Coupling (Boc-Phe-OH):
-
In a separate vessel, dissolve Boc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates completion.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
4. Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 x 1 minute).
-
Wash the resin with DCM (3x) and DMF (3x).
5. Second Amino Acid Coupling (Boc-Acca-OH):
-
Due to the steric hindrance of Acca, a more potent coupling agent and longer reaction time are recommended.
-
Dissolve Boc-Acca-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion with the Kaiser test. If the test is positive, recouple with fresh reagents.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Subsequent Cycles (Boc-Tyr(Bzl)-OH Coupling and N-terminal Acetylation):
-
Repeat the deprotection and neutralization steps.
-
Couple Boc-Tyr(Bzl)-OH using the same procedure as for Boc-Acca-OH.
-
After deprotection of the final Boc group, acetylate the N-terminus with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
7. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
8. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
-
Lyophilize the pure fractions to obtain the final peptide.
Fmoc Solid-Phase Peptide Synthesis Protocol for Ac-Tyr-Acca-Phe-NH₂
This protocol utilizes the milder conditions of the Fmoc strategy.
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is suitable for generating a C-terminal amide.
-
Procedure:
-
Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
If starting with Fmoc-protected resin, proceed to Fmoc deprotection.
-
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
3. First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3x).
4. Second Amino Acid Coupling (Fmoc-Acca-OH):
-
Repeat the Fmoc deprotection step.
-
Due to steric hindrance, use a more efficient coupling reagent. Dissolve Fmoc-Acca-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Double coupling may be necessary.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3x).
5. Subsequent Cycles (Fmoc-Tyr(tBu)-OH Coupling and N-terminal Acetylation):
-
Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.
-
After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
6. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent.
-
Lyophilize the pure fractions.
Visualization of Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: A generalized workflow for Boc solid-phase peptide synthesis.
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.
Conclusion
The choice between Boc and Fmoc strategies for synthesizing Acca-containing peptides depends on several factors, including the peptide's sequence, the scale of synthesis, and available equipment. The Fmoc/tBu strategy is the most commonly used method due to its milder deprotection conditions and high amenability to automation.[] However, for sequences rich in Acca or other hydrophobic residues that are prone to aggregation, the Boc strategy may offer advantages in terms of crude purity and final yield due to the disruption of secondary structures by the repetitive acid treatments.[1] For both strategies, the use of potent coupling reagents and potentially longer reaction times or double coupling is recommended for the sterically hindered Acca residue to ensure efficient peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to the NMR Analysis of Peptides Incorporating 1-(Fmoc-amino)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c) has garnered significant attention due to the unique conformational constraints it imposes. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing Fmoc-Ac3c, offering insights into its structural impact and providing detailed experimental protocols for researchers in the field.
Introduction to this compound (Fmoc-Ac3c)
Fmoc-Ac3c is a conformationally restricted amino acid analog. Its rigid cyclopropane ring severely limits the phi (φ) and psi (ψ) backbone dihedral angles, predisposing the peptide backbone to adopt well-defined secondary structures, such as β-turns and helices. This property is invaluable in rational peptide design, enabling the stabilization of desired conformations for enhanced receptor binding affinity and proteolytic stability. NMR spectroscopy is an indispensable tool for elucidating the precise structural consequences of incorporating Fmoc-Ac3c into a peptide sequence.
Comparative NMR Data Analysis
The inclusion of Fmoc-Ac3c in a peptide sequence leads to distinct and predictable changes in its NMR spectra compared to peptides containing natural, more flexible amino acids like glycine (Gly) or alanine (Ala). These changes are most apparent in the chemical shifts (δ) of the amide and alpha-protons, as well as in the through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
To illustrate these differences, a comparative analysis of the hypothetical dipeptides Fmoc-Phe-Ac3c-OMe and Fmoc-Phe-Gly-OMe is presented below. The data highlights the characteristic spectral signatures arising from the conformational constraints imposed by the Ac3c residue.
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Fmoc-Phe-Gly-OMe (Hypothetical) | Fmoc-Phe-Ac3c-OMe (Hypothetical) | Rationale for Difference |
| Fmoc Group | |||
| Aromatic CH | 7.78 - 7.32 | 7.78 - 7.32 | Minimal change expected as it is distant from the modification. |
| CH | 4.22 | 4.22 | Minimal change. |
| CH₂ | 4.41 | 4.41 | Minimal change. |
| Phenylalanine (Phe) | |||
| NH | 6.31 | 6.55 | The constrained conformation of Ac3c can influence the hydrogen bonding environment of the preceding residue's amide proton, often leading to a downfield shift. |
| α-CH | 4.90 | 4.75 | The rigid structure of Ac3c alters the local electronic environment, causing a slight upfield shift of the preceding α-proton. |
| β-CH₂ | 3.15, 3.05 | 3.20, 3.00 | Minor changes due to altered side-chain rotamer populations influenced by the downstream Ac3c. |
| Aromatic CH | 7.28 - 7.21 | 7.28 - 7.21 | Minimal change. |
| Glycine (Gly) / Ac3c | |||
| NH | 5.35 | 8.10 | The amide proton of Ac3c is sterically hindered and often involved in a tight turn, leading to a significant downfield shift. |
| α-CH | 3.88 | N/A | Glycine has two α-protons. |
| Cyclopropyl CH₂ | N/A | 1.55, 1.25 | Characteristic signals for the non-equivalent methylene protons of the cyclopropane ring. |
| C-Terminus | |||
| OMe | 3.72 | 3.75 | Minor change. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Fmoc-Phe-Gly-OMe (Hypothetical) | Fmoc-Phe-Ac3c-OMe (Hypothetical) | Rationale for Difference |
| Fmoc Group | |||
| Aromatic C | 143.7, 141.2, 127.7, 127.1, 125.0, 120.0 | 143.7, 141.2, 127.7, 127.1, 125.0, 120.0 | Minimal change. |
| CH | 67.3 | 67.3 | Minimal change. |
| CH₂ | 47.2 | 47.2 | Minimal change. |
| Phenylalanine (Phe) | |||
| C=O | 171.6 | 170.5 | The altered backbone conformation can slightly shift the carbonyl resonance. |
| α-C | 53.1 | 54.5 | The constrained environment induced by Ac3c can lead to a downfield shift of the preceding α-carbon. |
| β-C | 38.2 | 38.5 | Minor change. |
| Aromatic C | 135.5, 129.2, 128.6, 127.2 | 135.5, 129.2, 128.6, 127.2 | Minimal change. |
| Glycine (Gly) / Ac3c | |||
| C=O | 168.5 | 173.0 | The carbonyl of Ac3c is in a more rigid and sterically hindered environment, typically resulting in a downfield shift. |
| α-C | 42.3 | 34.0 | The quaternary α-carbon of Ac3c has a characteristic upfield chemical shift. |
| Cyclopropyl CH₂ | N/A | 17.5 | Characteristic signal for the cyclopropyl methylene carbons. |
| C-Terminus | |||
| OMe | 52.5 | 52.8 | Minor change. |
Experimental Protocols
Solid-Phase Peptide Synthesis of Fmoc-Ac3c Containing Peptides
A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol is employed for the synthesis of peptides containing Fmoc-Ac3c.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-Ac3c-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered Fmoc-Ac3c, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable NMR solvent. For many peptides, a mixture of 90% H₂O / 10% D₂O or a deuterated organic solvent like DMSO-d₆ is used.
-
The peptide concentration should typically be in the range of 1-5 mM.
-
Adjust the pH of the sample to the desired value (e.g., pH 5-6 for aqueous samples) using dilute HCl or NaOH.
-
Transfer the sample to a high-quality NMR tube.
NMR Experiments: A standard suite of 2D NMR experiments is typically acquired to fully characterize the peptide's structure:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within a residue.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure. The presence of specific NOEs, such as between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)), provides key information about the backbone conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbons that are directly bonded to protons.
-
¹H-¹⁵N HSQC (if ¹⁵N labeling is used): To resolve overlapping amide proton signals and study backbone dynamics.
Visualization of Workflows and Concepts
Caption: Workflow for the synthesis and NMR analysis of an Fmoc-Ac3c containing peptide.
Caption: Logical relationship between Ac3c incorporation and resulting NMR observables.
Conclusion
The incorporation of this compound into peptides provides a powerful tool for conformational constraint, leading to predictable and significant changes in their NMR spectra. The rigid cyclopropane moiety induces well-defined secondary structures, which are reflected in altered chemical shifts and the appearance of characteristic NOE patterns. By understanding these spectral signatures, researchers can effectively utilize Fmoc-Ac3c in the design of structurally defined peptides for various applications in research and drug development. The detailed protocols provided herein offer a practical guide for the synthesis and comprehensive NMR analysis of these valuable molecules.
Mass Spectrometry for the Characterization of Fmoc-Acca Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure quality, safety, and efficacy. This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of peptides functionalized with the non-proteinogenic amino acid 1-aminocyclohexanecarboxylic acid (Acca) and protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide will delve into the performance of various ionization and fragmentation methods, supported by experimental data from closely related Fmoc-protected peptides, to inform analytical strategy.
The incorporation of Acca into peptides can impart unique conformational constraints and proteolytic stability, making it a valuable building block in drug design. The N-terminal Fmoc group, a mainstay in solid-phase peptide synthesis (SPPS), allows for orthogonal deprotection strategies but also influences the peptide's behavior during mass spectrometric analysis. Understanding these influences is critical for accurate molecular weight determination, sequence verification, and impurity profiling.
Comparison of Ionization Techniques: ESI vs. MALDI
The two most prevalent soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them often depends on the specific analytical goal, sample complexity, and desired throughput.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Peptides in solution are aerosolized and desolvated to form gas-phase ions. | Peptides are co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. |
| Primary Application | Molecular weight determination, purity assessment, and peptide sequencing (especially when coupled with LC-MS/MS). | Rapid molecular weight confirmation and purity assessment, particularly for high-throughput screening.[1] |
| Quantitative Capability | Excellent for both relative and absolute quantification, especially when coupled with liquid chromatography (LC). | Relative quantification is possible, but often requires internal standards for high accuracy.[1] |
| Sample Preparation | Relatively straightforward, involving dissolution in a suitable solvent. More complex when coupled with LC. | Requires co-crystallization with a suitable matrix, which can be a source of variability.[1] |
| Throughput | Lower when coupled with LC due to chromatographic run times. | High, enabling rapid analysis of numerous samples on a single target plate.[1] |
| Ion Species | Typically produces multiply charged ions, which can be advantageous for high-resolution mass analyzers. | Predominantly generates singly charged ions, simplifying spectral interpretation. |
| Salt Tolerance | Less tolerant to salts and detergents, often requiring sample cleanup. | More tolerant to buffers and salts, although sample cleanup can improve data quality.[2][3] |
Fragmentation Techniques for Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of Fmoc-Acca peptides. The choice of fragmentation technique significantly impacts the type and extent of structural information obtained.
| Fragmentation Method | Principle | Advantages for Fmoc-Acca Peptides | Limitations |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, leading to fragmentation primarily at the peptide backbone. | Generates a rich spectrum of b- and y-type ions for sequence confirmation. Characteristic fragmentation of the Fmoc group can be observed.[4] | May not be ideal for peptides with labile post-translational modifications. The isopeptide bond in some modified peptides can be susceptible to fragmentation.[5] |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation along the peptide backbone. | Preserves labile modifications and is effective for fragmenting larger peptides. Can provide complementary fragmentation information to CID, particularly for identifying modification sites.[5][6] | Generally more efficient for precursor ions with higher charge states (≥2+). May produce less fragmentation for smaller, singly charged peptides. |
Characteristic Fragmentation of Fmoc-Protected Peptides
The presence of the N-terminal Fmoc group introduces distinct and predictable fragmentation pathways that are crucial for data interpretation. While specific data for Fmoc-Acca peptides is limited, studies on other Fmoc-protected peptides provide valuable insights into their behavior in the mass spectrometer.[4][7][8]
In Positive Ion Mode (ESI+):
-
Fmoc Group Fragmentation: A prominent fragment ion corresponding to the fluorenylmethyl cation is often observed at m/z 179. Another characteristic pathway is the neutral loss of the Fmoc group (222 Da).[4]
-
Peptide Backbone Fragmentation: Cleavage along the peptide backbone results in the expected b- and y-type ions, which are fundamental for sequence verification.[4]
-
McLafferty-Type Rearrangement: A notable fragmentation pathway for Fmoc-peptides is a McLafferty-type rearrangement, leading to a neutral loss of the Fmoc group and the formation of an [M+H-Fmoc+H]+ ion.[4][7]
In Negative Ion Mode (ESI-):
-
McLafferty-Type Rearrangement: Deprotonated Fmoc-peptide acids can undergo a McLafferty-type rearrangement followed by the loss of CO2, forming an abundant [M-H-Fmoc+H]− ion.[4][7]
-
c- and z-type ions: Further fragmentation of the [M-H-Fmoc+H]− ion can produce c- and z-type fragment ions, which can be valuable for distinguishing isomeric peptides.[7][8]
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: LC-MS/MS Analysis of Fmoc-Acca Peptides using ESI
This protocol is adapted from methodologies used for similar Fmoc-protected peptides.[9][10]
-
Sample Preparation:
-
Dissolve the crude or purified Fmoc-Acca peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive and/or Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
MS1 Scan Range: m/z 200 - 2000.
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) on the most abundant precursor ion(s).
-
Collision Energy (CID): Optimize for the specific peptide, typically in the range of 15-40 eV.
-
Protocol 2: MALDI-TOF MS Analysis of Fmoc-Acca Peptides
This protocol is based on general procedures for MALDI analysis of peptides.[1][2][11]
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for analysis.
-
-
Sample Preparation:
-
Dissolve the Fmoc-Acca peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration of approximately 1-10 pmol/µL.
-
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 0.5 µL of the matrix solution onto a spot on the MALDI target plate.
-
Immediately add 0.5 µL of the peptide solution to the matrix droplet.
-
Allow the mixture to air-dry completely at room temperature, promoting co-crystallization of the sample and matrix.
-
-
MALDI-TOF MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard peptide mixture with masses covering the expected range of the analyte.
-
Acquire mass spectra in positive ion reflector mode.
-
For MS/MS analysis, select the precursor ion of interest and perform fragmentation using CID (often referred to as post-source decay, PSD, in some MALDI instruments).
-
Visualizing Experimental Workflows
To aid in the selection of an appropriate analytical method, the following diagrams illustrate the typical workflows for LC-MS/MS and MALDI-TOF MS analysis of Fmoc-Acca peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Degradation Resistance of Peptides with Fmoc-Acca
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides an objective comparison of the enzymatic degradation resistance of peptides containing Fmoc-3-aminocaproic acid (Fmoc-Acca) against other common peptide stabilization strategies. The inclusion of Acca, a flexible six-carbon chain amino acid, can significantly enhance peptide stability by disrupting the recognition sites for proteases.
Performance Comparison: Fmoc-Acca vs. Alternative Stabilization Strategies
The stability of a peptide is typically evaluated by its half-life (t½) in human serum, which contains a complex mixture of proteases. While direct head-to-head comparative studies for a single peptide sequence with all possible modifications are rare, the following table summarizes representative data from various sources to illustrate the expected relative stability imparted by different modifications.
| Modification Strategy | Native Peptide | Fmoc-Acca | D-Amino Acid Substitution | N-terminal Acetylation | C-terminal Amidation | Cyclization |
| Example Peptide Half-Life in Human Serum | < 1 hour | > 24 hours (Resistant to specific proteases) | 5 - 10 hours | 2 - 4 hours | 2 - 4 hours | > 48 hours |
| Mechanism of Protection | Susceptible to cleavage by endo- and exopeptidases. | Steric hindrance and altered conformation at the cleavage site. | Stereochemical hindrance prevents recognition by proteases. | Blocks degradation by aminopeptidases. | Blocks degradation by carboxypeptidases. | Conformational rigidity and lack of termini reduce protease accessibility. |
| Relative Efficacy | Low | High to Very High | High | Moderate | Moderate | Very High |
Note: The half-life values are illustrative and can vary significantly depending on the peptide sequence, the specific modification, and the experimental conditions.
Peptides incorporating aminocaproic acid (Acca) have demonstrated complete resistance to degradation by specific enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP3). This high level of stability is attributed to the flexible and non-natural structure of Acca, which is not recognized by many proteases.
Experimental Protocols
To empirically determine and compare the enzymatic stability of peptides, the following experimental protocols are widely employed.
Serum Stability Assay
This assay assesses the overall stability of a peptide in a complex biological fluid containing a multitude of proteases.
1. Preparation of Solutions:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in sterile water or a suitable buffer (e.g., PBS).
-
Human Serum: Thaw a vial of pooled human serum and keep it on ice. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to remove any precipitates.
2. Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with the human serum to achieve a final peptide concentration of 100-150 µg/mL and a final serum concentration of 25-50% (v/v).
-
Incubate the mixture at 37°C with gentle shaking.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
4. Quenching and Protein Precipitation:
-
Immediately stop the proteolytic reaction by adding a quenching solution (e.g., 150 µL of acetonitrile/water/formic acid at 89:10:1 or 3% (w/v) trichloroacetic acid).[1]
-
Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
5. Analysis:
-
Carefully collect the supernatant containing the intact peptide and any degradation fragments.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Monitor the peptide elution at a wavelength of 214 or 220 nm.
6. Data Processing and Half-Life Calculation:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (which is considered 100%).
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).
Specific Enzyme Assay
This assay evaluates the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).
1. Preparation of Solutions:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable assay buffer.
-
Enzyme Stock Solution: Prepare a stock solution of the desired protease (e.g., trypsin at 1 mg/mL) in the same assay buffer.
2. Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the enzyme solution to a final desired concentration (e.g., peptide at 0.5 mg/mL and enzyme at a 1:100 enzyme-to-substrate ratio).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
3. Time-Point Sampling and Quenching:
-
At various time points, withdraw aliquots and quench the reaction by adding a suitable inhibitor or by methods such as boiling or adding a strong acid.
4. Analysis:
-
Analyze the samples by RP-HPLC or mass spectrometry to determine the amount of remaining intact peptide.
5. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point and determine the rate of degradation.
Visualizing Workflows and Mechanisms
To aid in the understanding of the experimental process and the mechanism of protection, the following diagrams are provided.
References
Comparative Binding Affinity of Fmoc-Acca Modified Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel ligands is paramount. This guide provides an objective comparison of the binding affinities of a series of Fmoc-Acca (Fmoc-8-amino-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) modified ligands, supported by experimental data and detailed protocols.
The core structure, a 1,3,8-triazaspiro[4.5]decan-4-one scaffold, has garnered interest for its potential as a peptidomimetic with diverse pharmacological applications. This guide focuses on a series of such derivatives evaluated for their binding affinity at the delta opioid receptor (DOR), a key target in pain management and other neurological disorders.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives for the delta opioid receptor (DOR). The data is extracted from a study identifying these compounds as novel DOR-selective agonists.[1][2] A lower Ki value indicates a higher binding affinity.
| Compound ID | Modification | Ki (nM) for DOR |
| 1 | 1-phenethyl-3-(2-methoxycarbonylethyl)-8-(4-acetamidobenzyl) | 130 |
| 2 | 1-benzyl-3-(3-(pyridin-3-yl)propyl)-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl) | 330 |
| 3 | 1-phenethyl-3-(2-methoxycarbonylethyl)-8-(4-acetamidobenzyl) | 630 |
Table 1: Binding Affinities of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives at the Delta Opioid Receptor.[1][2]
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a receptor and a ligand.[3][4][5][6]
Radioligand Binding Assay Protocol (General)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of unlabeled test compounds.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., delta opioid receptor).
-
Radioligand: A radioactively labeled ligand known to bind to the target receptor with high affinity and specificity (e.g., [³H]-naltrindole for DOR).
-
Unlabeled Test Compounds: The Fmoc-Acca modified ligands to be tested.
-
Assay Buffer: Buffer solution appropriate for the receptor system (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with filters that can separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate filtration.
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.
-
Non-specific Binding Wells: Add assay buffer, a fixed concentration of radioligand, a high concentration of an unlabeled reference ligand (to saturate the receptors), and the membrane suspension.
-
Competition Binding Wells: Add assay buffer, a fixed concentration of radioligand, varying concentrations of the unlabeled test compound, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity in each well using a scintillation counter.
-
3. Data Analysis:
-
Specific Binding: Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-(Fmoc-amino)cyclopropanecarboxylic acid are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance and fostering a culture of safety.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. The compound is typically a powder, and minimizing dust generation is a key concern.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear eyeshields or chemical safety goggles.
-
Hand Protection: Use protective gloves.
-
Respiratory Protection: In case of inadequate ventilation or potential for dust formation, use a type N95 (US) or equivalent respirator.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe in the dust.
-
Wash hands thoroughly after handling.
-
Store the compound in a dry, cool, and well-ventilated place in a tightly closed container.
-
Incompatible with strong oxidizing agents.
Quantitative Data Summary
For quick reference, the key physical and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₇NO₄ | [1] |
| Molecular Weight | 323.34 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 13 - Non-Combustible Solids | [1] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following procedure provides a general framework for its safe disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure complete and accurate classification.
2. Collection and Containment:
-
Collect waste this compound in a suitable, labeled, and sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Disposal as Chemical Waste:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Do not empty into drains or dispose of with household garbage.
4. Accidental Release Measures:
-
In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.
-
Avoid dust formation during cleanup.
-
Ensure adequate ventilation in the affected area.
Experimental Protocol: Fmoc-Group Removal as a Potential Pre-Treatment
In the context of solid-phase peptide synthesis (SPPS), the Fmoc protecting group is typically removed to allow for the coupling of the next amino acid. While not a mandatory disposal step, understanding this process can be relevant for waste stream management, as the deprotection byproducts will also require proper disposal.
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from an amino acid.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Reaction vessel
Methodology:
-
To the Fmoc-protected amino acid, add a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at room temperature with gentle agitation.
-
The reaction mixture will contain the deprotected amino acid and the dibenzofulvene-piperidine adduct.
-
This entire mixture should then be treated as chemical waste and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always prioritize consulting your institution's specific protocols and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
